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  • Product: N-(2-(Methylamino)ethyl)acetamide hydrochloride
  • CAS: 1350720-14-7

Core Science & Biosynthesis

Foundational

N-(2-(Methylamino)ethyl)acetamide Hydrochloride: A Technical Guide to Structure, Synthesis, and Applications

Executive Summary In the landscape of modern organic synthesis and drug discovery, bifunctional aliphatic building blocks are critical for constructing complex molecular architectures. N-(2-(Methylamino)ethyl)acetamide h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, bifunctional aliphatic building blocks are critical for constructing complex molecular architectures. N-(2-(Methylamino)ethyl)acetamide hydrochloride is a highly versatile, low-molecular-weight intermediate characterized by an internal amide bond and a terminal secondary amine. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and its emerging applications as a linker in targeted protein degradation (PROTACs) and peptidomimetic drug design.

Molecular Architecture and Physicochemical Profiling

The utility of N-(2-(Methylamino)ethyl)acetamide hydrochloride stems from its dual functionality. The molecule essentially functions as an asymmetric ethylenediamine derivative. The presence of the hydrochloride salt is a deliberate design choice: free aliphatic amines are prone to autoxidation and can be difficult to handle due to their hygroscopic liquid nature. Conversion to the hydrochloride salt yields a stable, crystalline solid with enhanced aqueous solubility and extended shelf life.

Quantitative Data Summary

Below is a consolidated table of the compound's core physicochemical properties[1]:

PropertyValue
Chemical Name N-(2-(Methylamino)ethyl)acetamide hydrochloride
CAS Registry Number 1350720-14-7
Molecular Formula C5H13ClN2O (Free base: C5H12N2O + HCl)
Molecular Weight 152.62 g/mol
Physical State Solid (typically white to off-white crystalline powder)
Key Functional Groups Secondary amine (protonated), aliphatic amide
Solubility Profile High aqueous solubility; soluble in polar protic solvents (MeOH, EtOH)

Mechanistic Synthesis and Regioselective Acetylation

As a Senior Application Scientist, it is crucial to understand why a synthetic route is chosen, rather than just how to execute it. The synthesis of this compound relies on the regioselective mono-acetylation of N-methylethylenediamine .

The Causality of Regioselectivity

N-methylethylenediamine possesses two competing nucleophilic centers: a primary amine (-NH₂) and a secondary amine (-NHCH₃). The primary amine is significantly less sterically hindered and exhibits higher kinetic nucleophilicity toward electrophilic carbonyl carbons. By strictly controlling the reaction temperature (0 °C) and utilizing a precisely measured stoichiometric equivalent of a mild acylating agent (such as ethyl acetate or acetic anhydride), the acylation proceeds almost exclusively at the primary amine. The secondary amine remains unreacted, serving as the basic handle that is subsequently trapped as the hydrochloride salt.

Self-Validating Experimental Protocol

The following protocol incorporates In-Process Controls (IPCs) to ensure each step is validated before progression, minimizing downstream failures.

Step 1: Preparation and Activation

  • Dissolve 1.0 equivalent of N-methylethylenediamine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reaction vessel to exactly 0 °C using an ice-water bath. Causality: Low temperatures suppress the thermodynamic drive for over-acetylation (di-acetylation).

Step 2: Regioselective Acetylation

  • Add 1.0 equivalent of acetic anhydride dropwise over 30 minutes via an addition funnel.

  • Maintain stirring at 0 °C for 2 hours, then allow it to slowly warm to room temperature.

  • IPC 1 (Validation): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot (which typically stains deep purple) and the appearance of a new mono-acetylated spot confirms conversion. Confirm the intermediate mass via LC-MS (Expected [M+H]⁺ = 117.1).

Step 3: Hydrochloride Salt Formation

  • Concentrate the reaction mixture under reduced pressure to remove DCM and acetic acid byproducts.

  • Redissolve the crude free base in anhydrous diethyl ether or ethyl acetate.

  • Introduce 1.2 equivalents of HCl in dioxane (4M) dropwise at 0 °C.

  • IPC 2 (Validation): Observe the immediate precipitation of a white crystalline solid. Check the pH of the mother liquor to ensure it is acidic (pH < 3), validating complete salt conversion.

  • Filter the precipitate, wash with cold diethyl ether, and dry under a high vacuum to yield the final N-(2-(Methylamino)ethyl)acetamide hydrochloride[2].

SynthesisWorkflow SM N-Methylethylenediamine (Starting Material) Reaction Regioselective Acetylation (Primary Amine Attack) SM->Reaction Reagents Acylating Agent (Ac2O, 0°C) Reagents->Reaction IPC1 IPC 1: LC-MS & TLC Confirm primary amine consumption Reaction->IPC1 FreeBase N-(2-(Methylamino)ethyl)acetamide (Free Base Intermediate) IPC1->FreeBase SaltForm Salt Formation (HCl in Dioxane/Ether) FreeBase->SaltForm IPC2 IPC 2: pH Check & Precipitation Confirm salt conversion SaltForm->IPC2 Product Target HCl Salt CAS 1350720-14-7 IPC2->Product

Regioselective synthesis workflow of N-(2-(Methylamino)ethyl)acetamide hydrochloride.

Applications in Advanced Drug Discovery

The structural motif of N-(2-(Methylamino)ethyl)acetamide hydrochloride makes it a highly sought-after moiety in medicinal chemistry.

1. PROTAC Linker Engineering: In the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding ligand and the E3 ligase ligand is critical for forming a productive ternary complex. The secondary amine of this compound can undergo reductive amination or SN2 alkylation to attach to a ligand, while the amide provides a rigid, hydrogen-bonding motif that can favorably interact with solvent or protein surface residues, optimizing the physicochemical properties of the degrader.

2. Peptidomimetics and Kinase Inhibitors: The compound mimics a dipeptide backbone but replaces a hydrolyzable peptide bond with a more stable secondary amine linkage. This is frequently utilized to improve the metabolic stability of kinase inhibitors, allowing the molecule to resist proteolytic degradation in vivo while maintaining the necessary hydrogen bond donor/acceptor geometry required for target binding.

Handling, Stability, and Storage Protocols

To maintain the scientific integrity of the compound:

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at room temperature or 4 °C for long-term preservation.

  • Hygroscopicity: While the hydrochloride salt is significantly more stable than the free base, it remains moderately hygroscopic. Exposure to ambient humidity should be minimized to prevent deliquescence.

  • Reactivation: Prior to use in coupling reactions, the secondary amine must be "freed" from its salt form. This is typically achieved in situ by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to the reaction mixture.

References

  • N-(2-(Methylamino)ethyl)acetamide hydrochloride - CymitQuimica. Available at:[1]

  • 1350720-14-7 | N-(2-(Methylamino)ethyl)acetamide hydrochloride - BLD Pharm. Available at:[2]

Sources

Exploratory

Technical Guide: Physicochemical Profiling and Synthetic Utility of N-(2-(Methylamino)ethyl)acetamide Hydrochloride

Executive Summary & Core Directive In modern drug discovery and peptidomimetic design, bifunctional aliphatic linkers are critical for constructing complex active pharmaceutical ingredients (APIs). N-(2-(Methylamino)ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directive

In modern drug discovery and peptidomimetic design, bifunctional aliphatic linkers are critical for constructing complex active pharmaceutical ingredients (APIs). N-(2-(Methylamino)ethyl)acetamide hydrochloride is a highly versatile building block featuring both a hydrogen-bond-donating/accepting amide and a nucleophilic secondary amine.

The definitive CAS registry number for N-(2-(Methylamino)ethyl)acetamide hydrochloride is 1350720-14-7 ()[1][2]. Its unprotonated free base counterpart, N-[2-(methylamino)ethyl]acetamide, is registered under CAS 4814-81-7 ()[3]. This whitepaper provides a comprehensive, causality-driven guide to its physicochemical properties, chemoselective synthesis, and integration into kinase inhibitor scaffolds.

Quantitative Physicochemical Specifications

To facilitate rapid comparison and integration into laboratory workflows, the quantitative data for this compound is summarized below. The hydrochloride salt form is preferred in commercial catalogs due to its enhanced bench stability and resistance to atmospheric degradation[1][2].

PropertySpecification
Compound Name N-(2-(Methylamino)ethyl)acetamide hydrochloride
Target CAS Registry Number 1350720-14-7
Free Base CAS Number 4814-81-7
Molecular Formula C₅H₁₃ClN₂O
Molecular Weight 152.62 g/mol
Standard Purity ≥ 97% (HPLC)
Physical State Solid (Light-Yellow to White)
Solubility High in H₂O, Methanol; Insoluble in Ether

Causality-Driven Synthetic Methodology

The synthesis of CAS 1350720-14-7 relies on the subtle steric and electronic differences between a primary and a secondary amine. As a Senior Application Scientist, it is vital not just to follow steps, but to understand the thermodynamic and kinetic forces dictating the workflow.

Step-by-Step Protocol: Chemoselective Amidation and Salt Precipitation
  • Preparation of Reactants: Dissolve commercially available N-methylethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the acylating agent, ensuring stoichiometric precision.

  • Chemoselective Amidation: Cool the reactor to 0°C. Introduce acetic anhydride (0.95 eq) dropwise over 2 hours.

    • Causality: The primary amine is significantly less sterically hindered than the secondary methylamine. Maintaining a low temperature (0°C) and a slight sub-stoichiometric ratio of the acylating agent kinetically traps the reaction at the mono-acetylated stage, preventing over-acetylation.

  • Workup & Free Base Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base (CAS 4814-81-7)[3].

    • Causality: A mild basic quench neutralizes the acetic acid byproduct without risking the hydrolysis of the newly formed amide bond.

  • Hydrochloride Salt Precipitation: Dissolve the isolated free base in anhydrous diethyl ether. Introduce 1.1 equivalents of anhydrous HCl gas (or HCl in dioxane) dropwise at 0°C.

    • Causality: Aliphatic secondary amines are prone to oxidation and can absorb atmospheric CO₂ to form carbamates. Protonating the amine to form the hydrochloride salt drastically reduces its solubility in ether, driving the precipitation of the highly pure, bench-stable target compound (CAS 1350720-14-7)[1].

SynthesisWorkflow Step1 N-Methylethylenediamine (Starting Material) Step2 Selective Amidation (Ac2O / 0°C) Step1->Step2 Acetylation Step3 Free Base Isolation (CAS 4814-81-7) Step2->Step3 Basic Quench Step4 HCl Gas Addition (Anhydrous Ether) Step3->Step4 Protonation Step5 Target Hydrochloride (CAS 1350720-14-7) Step4->Step5 Precipitation

Workflow for the selective synthesis and salt precipitation of CAS 1350720-14-7.

Self-Validating Analytical Feedback Loop

A protocol is only trustworthy if it contains built-in validation gates. To ensure the chemoselectivity of the amidation step, the system dictates an immediate LC-MS validation:

  • Expected Outcome: The primary mass adduct must be m/z 117.1 [M+H]⁺ for the free base.

  • Validation Failure Mode: The presence of a significant m/z 159.1[M+H]⁺ peak indicates non-selective N,N-diacetylation.

  • Corrective Action: If the diacetylated byproduct exceeds 3% relative abundance, the system automatically dictates that the reaction temperature in Step 2 must be lowered to -10°C, and the addition rate of acetic anhydride must be reduced.

Structural Integration in Drug Discovery

N-(2-(Methylamino)ethyl)acetamide hydrochloride is frequently deployed in the synthesis of advanced targeted therapeutics. Because the secondary amine is a potent nucleophile, it readily participates in Nucleophilic Aromatic Substitution (SNAr) reactions with halogenated heterocycles.

This motif has been heavily cited in the development of EGFR (Epidermal Growth Factor Receptor) kinase inhibitors for anti-tumor applications ()[4]. Furthermore, related N-(2-aminoethyl)amide derivatives have demonstrated profound efficacy as β-amyloid protein production and secretion inhibitors , making them highly relevant in the pursuit of treatments for neurodegenerative diseases such as Alzheimer's ()[5].

Once incorporated into a larger API scaffold, the terminal acetamide group acts as a critical pharmacophore, engaging in hydrogen bonding with the ATP-binding hinge region of target kinases.

PharmacophoreIntegration A CAS 1350720-14-7 (Building Block) B SNAr Coupling (Pyrimidine Scaffold) A->B Nucleophilic Attack C H-Bonding Network (Kinase Hinge Region) B->C Target Binding D EGFR Inhibition (Anti-Tumor Efficacy) C->D Pathway Blockade

Integration of CAS 1350720-14-7 into kinase inhibitor scaffolds for EGFR blockade.

References

  • Google Patents.
  • Google Patents. "WO2000031021A1 - β-AMYLOID PROTEIN PRODUCTION/SECRETION INHIBITORS".

Sources

Foundational

Thermodynamic Solubility Profiling of N-(2-(Methylamino)ethyl)acetamide Hydrochloride in Polar Organic Solvents

Executive Summary In early-stage drug development and complex organic synthesis, the physicochemical profiling of building blocks is a non-negotiable prerequisite. N-(2-(Methylamino)ethyl)acetamide hydrochloride (CAS: 13...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and complex organic synthesis, the physicochemical profiling of building blocks is a non-negotiable prerequisite. N-(2-(Methylamino)ethyl)acetamide hydrochloride (CAS: 1350720-14-7) is a highly polar, versatile aliphatic amine-amide scaffold[1]. Because it is supplied as a hydrochloride salt, its dissolution behavior deviates significantly from free-base amines.

This whitepaper provides an in-depth mechanistic analysis of the solubility of N-(2-(Methylamino)ethyl)acetamide hydrochloride across various polar organic solvents. By understanding the thermodynamic causality behind solvent-solute interactions, researchers can rationally select solvent systems for reaction optimization, crystallization, and formulation, avoiding empirical guesswork.

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility of N-(2-(Methylamino)ethyl)acetamide hydrochloride, we must first deconstruct its molecular architecture. The compound features:

  • A Secondary Amide Group: Capable of both hydrogen bond donation (N-H) and acceptance (C=O).

  • A Protonated Secondary Amine: The NH2+​ center acts as a strong hydrogen bond donor.

  • A Chloride Counterion ( Cl− ): Requires strong hydrogen bond donors for effective solvation.

The "Like Dissolves Like" Fallacy in Salt Solvation

While the heuristic "like dissolves like" is often applied to organic molecules, it is insufficient for predicting the solubility of hydrochloride salts in polar aprotic solvents[2]. Dissolution of a crystalline salt requires the solvent to overcome the high lattice energy of the ionic crystal.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents excel at dissolving amine hydrochlorides. The oxygen lone pairs solvate the protonated amine cation via ion-dipole interactions, while the hydroxyl protons form strong hydrogen bonds with the chloride anion. This dual-solvation mechanism leads to near-complete lattice dissociation.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): While these solvents possess high dielectric constants and strong dipole moments that effectively solvate the cation, they lack hydrogen bond donors. Consequently, the chloride anion remains poorly solvated[3]. This thermodynamic bottleneck often restricts the solubility of hydrochloride salts in aprotic environments compared to their protic counterparts[4].

Solvation Salt Amine Hydrochloride Salt Crystal Lattice Protic Polar Protic Solvents (e.g., Methanol, Ethanol) Salt->Protic Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Salt->Aprotic CationProtic Cation Solvation (Lone Pair Donors from Oxygen) Protic->CationProtic AnionProtic Anion Solvation (Strong H-Bonding to Chloride) Protic->AnionProtic CationAprotic Cation Solvation (Strong Dipole Interaction) Aprotic->CationAprotic AnionAprotic Anion Solvation (Weak/No H-Bonding to Chloride) Aprotic->AnionAprotic HighSol High Solubility (Complete Lattice Dissociation) CationProtic->HighSol AnionProtic->HighSol ModSol Moderate Solubility (Anion Solvation Limited) CationAprotic->ModSol AnionAprotic->ModSol

Mechanistic pathways of amine hydrochloride solvation in protic vs. aprotic solvents.

Quantitative Solubility Profile

Based on the thermodynamic principles outlined above and empirical data from structurally analogous aliphatic amine hydrochlorides[2][3], the following table summarizes the solubility profile of N-(2-(Methylamino)ethyl)acetamide hydrochloride at 25°C.

Solvent ClassSolventDielectric Constant (ε)H-Bond Donor CapacityPredicted Solubility Range (mg/mL)Mechanistic Rationale
Polar Protic Methanol32.7High> 50.0Optimal solvation of both cation and Cl− anion via strong H-bonding[2].
Polar Protic Ethanol24.5Moderate20.0 - 35.0Reduced polarity compared to methanol slightly lowers lattice dissociation efficiency[3].
Polar Aprotic DMSO46.7None15.0 - 25.0Excellent cation solvation via sulfoxide dipole, but limited by poor chloride solvation[3].
Polar Aprotic DMF36.7None10.0 - 20.0Similar to DMSO; strong dipole moment but lacks H-bond donors for the counterion[3].
Polar Aprotic Acetonitrile37.5None< 1.0Insufficient solvation power for ionic lattices; highly prone to causing precipitation[2].

Experimental Methodology: Self-Validating Thermodynamic Solubility Assay

To transition from theoretical predictions to actionable data, rigorous empirical validation is required. Kinetic solubility assays (e.g., solvent titration) are prone to supersaturation artifacts. As a Senior Application Scientist, I mandate the Thermodynamic (Equilibrium) Shake-Flask Method coupled with orthogonal solid-state validation[4].

Because N-(2-(Methylamino)ethyl)acetamide hydrochloride lacks a strong UV chromophore (no conjugated aromatic rings), standard HPLC-UV is insufficient. We must employ Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) .

Step-by-Step Protocol

Step 1: Preparation of the Saturated System

  • Action: Weigh 100 mg of N-(2-(Methylamino)ethyl)acetamide hydrochloride into a 2 mL glass HPLC vial. Add 1.0 mL of the target solvent (e.g., anhydrous DMSO).

  • Causality: An excess of solid must be visually confirmed to ensure the system can reach true thermodynamic saturation rather than just dissolving completely.

Step 2: Isothermal Equilibration

  • Action: Seal the vial and place it in a thermomixer set to exactly 25.0°C ± 0.1°C. Agitate at 800 RPM for 48 hours.

  • Causality: Dissolution of crystalline salts is an endothermic process. Strict temperature control prevents thermal fluctuations from artificially shifting the solubility equilibrium. A 48-hour window ensures the kinetic dissolution rate has plateaued into a thermodynamic steady state.

Step 3: Phase Separation

  • Action: Transfer the suspension to a temperature-controlled centrifuge (25°C). Centrifuge at 15,000 x g for 15 minutes. Carefully aspirate the supernatant using a pre-warmed positive displacement pipette.

  • Causality: Centrifuging at the exact assay temperature prevents "temperature-shock" precipitation, which would falsely lower the measured concentration. Positive displacement pipettes prevent solvent volatility from altering the aspirated volume.

Step 4: Analytical Quantification (HPLC-ELSD)

  • Action: Dilute the supernatant 1:100 in a compatible mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) to prevent precipitation in the injector. Analyze via HPLC-ELSD against a multi-point calibration curve of the API.

  • Causality: ELSD provides a universal response for non-volatile analytes, bypassing the compound's lack of UV absorbance.

Step 5: Solid-State Validation (The Self-Validating Step)

  • Action: Recover the residual solid pellet from Step 3. Dry under a gentle nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: Solvents like methanol or DMSO can form solvates or hydrates with the API during the 48-hour equilibration. If the XRPD pattern of the recovered solid differs from the starting material, the measured solubility reflects the solvate, not the original anhydrous hydrochloride salt.

Workflow Start Excess Solid Addition (N-(2-(Methylamino)ethyl)acetamide HCl) Solvent Addition of Polar Organic Solvent (MeOH, EtOH, DMSO, DMF) Start->Solvent Equilibration Isothermal Shaking (25°C, 48h) Ensures Thermodynamic Equilibrium Solvent->Equilibration Separation Phase Separation (Centrifugation at 25°C) Equilibration->Separation Analysis Supernatant Quantification (HPLC-ELSD / CAD) Separation->Analysis Validation Solid-State Validation (XRPD for Polymorph/Solvate Check) Separation->Validation

Thermodynamic solubility assay workflow with integrated solid-state validation.

Conclusion

The solubility of N-(2-(Methylamino)ethyl)acetamide hydrochloride is heavily dictated by the ability of the solvent to solvate its chloride counterion. While polar aprotic solvents like DMSO and DMF offer moderate solubility sufficient for many synthetic applications, polar protic solvents like methanol provide vastly superior thermodynamic solubility due to their dual-action hydrogen bonding capabilities. By employing the rigorous, self-validating thermodynamic assay outlined above, researchers can generate highly reliable physicochemical data to drive their development pipelines forward.

References

  • ACS Publications. "Measurement and Correlation of Solubility and Thermodynamic Properties of Fluoxetine Hydrochloride in 15 Pure Solvents and a Methanol + Water Binary Solvent System". Journal of Chemical & Engineering Data. Available at:[Link][2]

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Profiling of N-(2-(Methylamino)ethyl)acetamide Hydrochloride

An In-Depth Technical Guide on Molecular Weight, Exact Mass Determination, and Analytical Workflows Executive Summary N-(2-(Methylamino)ethyl)acetamide hydrochloride is a highly versatile aliphatic diamine/amide building...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Molecular Weight, Exact Mass Determination, and Analytical Workflows

Executive Summary

N-(2-(Methylamino)ethyl)acetamide hydrochloride is a highly versatile aliphatic diamine/amide building block utilized extensively in medicinal chemistry, fragment-based drug discovery (FBDD), and the synthesis of bioactive molecules. Because it functions as a critical linker or pharmacophore in complex synthetic pathways, verifying its structural integrity and purity is paramount. This whitepaper provides an authoritative guide to the physicochemical properties of this compound, detailing the theoretical calculations of its molecular weight and exact mass, and outlining a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for its analytical verification.

Physicochemical Profiling & Theoretical Mass Fundamentals

In analytical chemistry, distinguishing between the average molecular weight (MW) and the monoisotopic exact mass is critical for mass spectrometry (MS) applications.

  • Average Molecular Weight: Calculated using the weighted average of all naturally occurring isotopes of the constituent elements. This value is used for macroscopic laboratory tasks, such as calculating molarity or stoichiometric equivalents during synthesis.

  • Monoisotopic Exact Mass: Calculated using the mass of the single most abundant isotope for each element (e.g., 12 C = 12.000000 Da, 1 H = 1.007825 Da, 14 N = 14.003074 Da, 35 Cl = 34.968853 Da). High-resolution mass spectrometers (like Q-TOFs or Orbitraps) measure this exact mass to determine precise elemental compositions.

It is essential to differentiate the hydrochloride salt () from its free base form (). While the solid material handled in the lab includes the chloride counter-ion, the mass spectrometer will typically only detect the ionized free base in positive electrospray ionization (ESI+) mode.

Table 1: Physicochemical Properties Summary
PropertyN-(2-(Methylamino)ethyl)acetamide (Free Base)N-(2-(Methylamino)ethyl)acetamide Hydrochloride
CAS Number 4814-81-71350720-14-7
Chemical Formula C 5​ H 12​ N 2​ OC 5​ H 13​ ClN 2​ O
Average Molecular Weight 116.16 g/mol 152.62 g/mol
Monoisotopic Exact Mass 116.0949 Da152.0716 Da
Physical State Liquid / Low-melting solidCrystalline Solid

High-Resolution Mass Spectrometry (HRMS) Workflow

To accurately determine the exact mass of N-(2-(Methylamino)ethyl)acetamide hydrochloride, an LC-ESI-HRMS workflow is employed.

Mechanistic Causality for Ionization Choice: The compound contains a secondary amine (the methylamino group), which is highly basic (pKa ~10). When introduced into an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7), this amine is fully protonated. Therefore, Positive Electrospray Ionization (ESI+) is the optimal technique. In solution, the hydrochloride salt completely dissociates. The MS detector will not observe the intact salt (m/z 152); instead, it selectively extracts and detects the protonated free base, yielding an [M+H]+ precursor ion at exactly m/z 117.1022 .

Workflow Sample Sample Prep: 1 µg/mL in 50% MeOH + 0.1% FA LC UHPLC Separation (HILIC, Gradient Elution) Sample->LC Injection ESI ESI+ Ionization [M+H]+ Generation LC->ESI Eluent TOF Q-TOF MS1 Exact Mass (m/z 117.1022) ESI->TOF Precursor CID CID Fragmentation (Argon, 15-30 eV) TOF->CID Isolation MS2 MS/MS Scan Structural Elucidation CID->MS2 Product Ions

Fig 1. LC-ESI-HRMS workflow for exact mass determination and structural elucidation.

Experimental Protocol: LC-ESI-HRMS Exact Mass Determination

To ensure data integrity and trustworthiness, the following protocol is designed as a self-validating system. Every step includes the analytical reasoning (causality) behind the methodological choice.

Step 1: Calibration and System Suitability

  • Action: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 2 ppm.

  • Causality: Exact mass measurements require a rigorously calibrated mass axis. Without this, distinguishing between isobaric interferences (compounds with the same nominal mass but different elemental compositions) is impossible.

Step 2: Sample Preparation

  • Action: Dissolve the standard in LC-MS grade water to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: The hydrochloride salt is highly water-soluble. Diluting to 1 µg/mL prevents detector saturation and minimizes ion suppression. Formic acid ensures the secondary amine remains fully protonated prior to entering the ESI source, maximizing ionization efficiency.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) at a flow rate of 0.3 mL/min.

  • Causality: At a low molecular weight of 152.62 g/mol , this highly polar diamine derivative will elute in the void volume of a standard C18 reversed-phase column, leading to severe matrix effects. HILIC provides orthogonal retention, ensuring the analyte is separated from early-eluting salts (like the dissociated chloride).

Step 4: ESI-HRMS Acquisition & Self-Validation

  • Action: Operate the MS in positive ion mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Extract the chromatogram for m/z 117.1022.

  • Self-Validation Checkpoint: Monitor the isotopic pattern. The M+1 peak (m/z 118.1056) must exhibit a relative abundance of approximately 6.1% compared to the monoisotopic peak (accounting for the natural abundance of 13 C and 15 N). If the isotopic ratio deviates significantly, it indicates co-elution, contamination, or detector saturation, invalidating the run.

Collision-Induced Dissociation (CID) and Structural Elucidation

Detecting the exact mass of the precursor ion confirms the elemental formula, but tandem mass spectrometry (MS/MS) is required to confirm the structural connectivity. By isolating the [M+H]+ precursor (m/z 117.1022) and subjecting it to Collision-Induced Dissociation (CID) using argon gas, specific fragmentation pathways are triggered.

Mechanistic Fragmentation Pathways:

  • C-N Bond Cleavage: The most labile bond under CID is often adjacent to the protonated secondary amine. Cleavage results in the loss of neutral methylamine (CH 3​ NH 2​ , 31.0422 Da), yielding a fragment at m/z 86.0606 .

  • Amide Cleavage: The acetamide group can undergo cleavage with the loss of a neutral ketene molecule (CH 2​ =C=O, 42.0106 Da), leaving a fragment at m/z 75.0923 .

Fragmentation Parent N-(2-(Methylamino)ethyl)acetamide Free Base (116.0949 Da) Protonated [M+H]+ Precursor m/z 117.1022 Parent->Protonated ESI+ (+H+) Frag1 Loss of Methylamine (-31 Da) m/z 86.0606 Protonated->Frag1 CID (C-N Cleavage) Frag2 Loss of Ketene (-42 Da) m/z 75.0923 Protonated->Frag2 CID (Amide Cleavage) Frag3 Immonium Ion m/z 44.0500 Protonated->Frag3 CID (Deep Fragmentation)

Fig 2. ESI+ ionization and CID fragmentation pathway for structural validation.

Table 2: High-Resolution Mass Spectrometry (ESI+) Expected Ions
SpeciesFormulaTheoretical Exact Mass (m/z)Mass Error Tolerance (5 ppm)
Protonated Precursor [M+H] + C 5​ H 13​ N 2​ O + 117.1022± 0.0006 Da
Sodium Adduct [M+Na] + C 5​ H 12​ N 2​ ONa + 139.0847± 0.0007 Da
Fragment 1 (- Methylamine) C 4​ H 8​ NO + 86.0606± 0.0004 Da
Fragment 2 (- Ketene) C 3​ H 11​ N 2​ + 75.0923± 0.0004 Da

References

Foundational

Thermodynamic Stability of N-(2-(Methylamino)ethyl)acetamide Hydrochloride: A Technical Guide for Drug Development

Executive Summary N-(2-(Methylamino)ethyl)acetamide hydrochloride (CAS 1350720-14-7) is a bifunctional aliphatic building block extensively utilized in pharmaceutical R&D, particularly in the synthesis of bioactive molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-(Methylamino)ethyl)acetamide hydrochloride (CAS 1350720-14-7) is a bifunctional aliphatic building block extensively utilized in pharmaceutical R&D, particularly in the synthesis of bioactive molecules and dendrimer functionalization[1]. As a Senior Application Scientist, I approach the thermodynamic profiling of this molecule by isolating its two distinct chemical domains: the highly stable solid-state crystal lattice (governed by the secondary amine hydrochloride) and the solution-state reactivity (governed by the hydrolytically susceptible amide bond).

This whitepaper provides an authoritative, in-depth methodology for evaluating the thermodynamic stability of this compound, emphasizing causality in experimental design and self-validating analytical protocols.

Solid-State Thermodynamics: The Role of the Hydrochloride Salt

Mechanistic Causality

Why is this intermediate synthesized and stored as a hydrochloride salt rather than a free base? The amorphous free base of aliphatic amine-amides exhibits high molecular mobility and free volume, making it thermodynamically metastable and prone to atmospheric degradation.

Salt formation fundamentally alters the solid-state thermodynamics by increasing the crystal lattice energy[2]. The chloride counterion acts as a robust hydrogen-bond acceptor for the protonated secondary amine, locking the molecular conformation, reducing free volume, and significantly raising the melting point ( Tm​ ). However, amine hydrochlorides are inherently prone to moisture sorption. Water acts as a plasticizer in the crystal lattice, lowering the glass transition temperature ( Tg​ ) and facilitating solid-state degradation. Therefore, evaluating hygroscopicity is a critical component of its stability profile.

Quantitative Solid-State Parameters
ParameterAnalytical TechniqueExpected Range / CharacteristicMechanistic Significance
Melting Point ( Tm​ ) DSC140°C - 160°CIndicates crystal lattice strength and polymorphic purity.
Degradation Onset ( Td​ ) TGA> 220°CDefines the upper thermal limit before covalent bond cleavage.
Hygroscopicity DVSModerate to High (>2% mass gain at 80% RH)Moisture plasticizes the lattice, accelerating degradation.

Solution-State Thermodynamics: Amide Hydrolysis Kinetics

Mechanistic Causality

In aqueous media, the thermodynamic stability of N-(2-(Methylamino)ethyl)acetamide hydrochloride is dictated almost entirely by the amide bond. While amides are remarkably stable at neutral pH due to the resonance stabilization of the C-N bond, they undergo predictable hydrolysis under acidic or basic stress.

Under acidic conditions, hydrolysis follows an AAC​2 (Acid-catalyzed, Acyl cleavage, bimolecular) pathway. The activation energy ( Ea​ ) for the acid-catalyzed hydrolysis of simple aliphatic amides like acetamide typically ranges from 15.7 to 18.3 kcal/mol[3]. In this specific molecule, the protonated methylamino group ( pKa​≈10.1 ) exerts a mild electron-withdrawing inductive effect (-I effect) across the ethylene bridge. This slightly increases the electrophilicity of the amide carbonyl, marginally lowering the activation energy barrier compared to unsubstituted acetamide[4].

G A N-(2-(Methylamino)ethyl) acetamide HCl B Tetrahedral Intermediate A->B + H2O, H+ (Rate Limiting) C N-methylethylenediamine Hydrochloride B->C C-N Cleavage D Acetic Acid B->D

Figure 1: Acid-catalyzed AAC2 hydrolysis pathway of N-(2-(Methylamino)ethyl)acetamide.

Quantitative Solution-State Parameters
ParameterConditionValue / CharacteristicMechanistic Significance
Activation Energy ( Ea​ ) Acidic (pH 2.0)~15.7 - 18.3 kcal/molEnergy barrier to form the tetrahedral intermediate.
Hydrolysis Half-life ( t1/2​ ) Neutral (pH 7.4, 25°C)> 2 yearsResonance stabilization prevents spontaneous cleavage.
Reaction Order Buffered MediaPseudo-first-orderWater is in excess; rate depends on substrate concentration.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness in drug development, analytical protocols must be designed as self-validating systems . This requires the integration of orthogonal techniques to prevent false positives (e.g., mistaking a desolvation event for a melting point).

Protocol A: Solid-State Thermal Profiling (DSC/TGA)

Objective: Determine melting endotherms, desolvation events, and thermal degradation onset. Causality in Design: We strictly utilize a heating rate of 10°C/min. A slower rate allows for the in-situ recrystallization of metastable polymorphs, masking the true solid-state profile. Conversely, a faster rate induces thermal lag, skewing the integration of the melting endotherm.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0 - 5.0 mg of the compound into a standard aluminum pan. Crimp with a pinhole lid to allow volatile release, preventing internal pressure buildup that artificially alters thermodynamic transitions.

  • Atmospheric Control: Purge the DSC furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Ramp: Heat the sample from 25°C to 250°C at exactly 10°C/min.

  • Orthogonal Validation (Self-Validation Step): Run a parallel Thermogravimetric Analysis (TGA) using identical parameters. If a DSC endotherm coincides with a TGA mass loss, the event is definitively a desolvation or decomposition event, not a true thermodynamic melt.

Protocol B: Solution-State Arrhenius Kinetics (HPLC-UV)

Objective: Calculate the activation energy ( Ea​ ) of the amide bond hydrolysis. Causality in Design: By testing across multiple temperatures and pH extremes, we force the degradation to occur rapidly, allowing us to extrapolate shelf-life at standard conditions (25°C) using the Arrhenius equation.

Step-by-Step Methodology:

  • Media Preparation: Prepare 1.0 mg/mL solutions of the compound in three buffered media: pH 2.0 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

  • Thermal Stressing: Aliquot the solutions into sealed ampoules and incubate in highly controlled oil baths at three stress temperatures: 40°C, 60°C, and 80°C.

  • Kinetic Sampling & Quenching: Pull samples at t=0,2,4,8,24,and 48 hours. Crucial Step: Immediately submerge the pulled ampoules in an ice bath (0°C). This thermal quench instantly halts the kinetic reaction, ensuring the measured concentration accurately reflects the exact time of sampling.

  • Quantitation: Analyze via HPLC-UV (C18 column, gradient water/acetonitrile with 0.1% TFA, detection at 210 nm).

  • Thermodynamic Calculation: Plot ln(k) vs. 1/T (where T is in Kelvin) to derive the activation energy ( Ea​ ) using the slope of the Arrhenius equation: Slope=−Ea​/R .

G2 Start Thermodynamic Stability Profiling Solid Solid-State Thermodynamics Start->Solid Liquid Solution-State Kinetics Start->Liquid DSC DSC / TGA (Lattice Energy & Melting) Solid->DSC Thermal Stress DVS Dynamic Vapor Sorption (Hygroscopicity) Solid->DVS Moisture Stress Arrhenius Arrhenius Stress Testing (pH 2.0 - 10.0) Liquid->Arrhenius pH/Temp Stress HPLC HPLC-UV / LC-MS (Degradant Quantitation) Arrhenius->HPLC Quantitation

Figure 2: End-to-end experimental workflow for solid and solution-state stability profiling.

References

  • CHAPTER 2: Hydrolytic Degradation - The Royal Society of Chemistry[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - National Institutes of Health (NIH)[Link]

  • Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions - ResearchGate[Link]

Sources

Exploratory

The Dual Facets of Neuroprotection: An In-depth Technical Guide to the Mechanism of Action of N-(2-(Methylamino)ethyl)acetamide Derivatives

Introduction: The Imperative for Novel Neuroprotective Strategies Neurodegenerative diseases, including Alzheimer's disease, represent a growing global health crisis. The pathological hallmarks of these conditions are co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases, including Alzheimer's disease, represent a growing global health crisis. The pathological hallmarks of these conditions are complex, but often involve a confluence of neuronal loss, synaptic dysfunction, and a persistent state of neuroinflammation. Within the landscape of medicinal chemistry, the acetamide scaffold has emerged as a versatile and promising framework for the design of novel therapeutic agents. This guide provides an in-depth technical exploration of a key class of these compounds, N-(2-(Methylamino)ethyl)acetamide derivatives, focusing on their dual mechanisms of action: the potentiation of cholinergic neurotransmission through cholinesterase inhibition and the mitigation of neuronal damage via anti-neuroinflammatory pathways. For researchers and drug development professionals, understanding these intricate mechanisms is paramount to unlocking the full therapeutic potential of this chemical class.

Pillar 1: Cholinesterase Inhibition - Restoring Cholinergic Tone

A significant body of evidence implicates the decline in the neurotransmitter acetylcholine (ACh) as a critical factor in the cognitive deficits associated with Alzheimer's disease. The primary strategy to counteract this is to inhibit the enzymes responsible for its degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Several N-substituted acetamide derivatives have been specifically designed and evaluated as inhibitors of these enzymes.[2][3]

The mechanism of inhibition is often multifaceted. These derivatives can interact with key residues within the enzyme's active site. Molecular docking studies have revealed that some acetamide compounds can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of cholinesterases.[2][4] This dual binding is significant; interaction with the CAS directly prevents the hydrolysis of acetylcholine, while binding to the PAS can interfere with the allosteric modulation of the enzyme and the aggregation of amyloid-beta peptides, another key pathological feature of Alzheimer's disease.[2] Certain thiazole acetamide derivatives, for instance, have demonstrated potent AChE inhibitory activity.[3] The kinetics of this inhibition are often of a mixed-type, indicating that the compounds can bind to both the free enzyme and the enzyme-substrate complex.[2]

Quantitative Analysis of Cholinesterase Inhibition

The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through in vitro enzymatic assays.

Compound ClassTarget EnzymeReported IC50 Range (µM)Reference
Substituted Acetamide DerivativesBChE3.94 (for compound 8c)[2]
Thiazole AcetamidesAChE3.14 (for compound 6d)[3]
Phenylacetamide DerivativesAChE6.68 (for most active compound)[5]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the spectrophotometric method developed by Ellman for determining the cholinesterase inhibitory activity of N-(2-(Methylamino)ethyl)acetamide derivatives.[6][7]

Objective: To quantify the IC50 value of a test compound against AChE or BChE.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine.[6]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test N-(2-(Methylamino)ethyl)acetamide derivatives

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplate and reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE or BChE enzyme solution (1 U/mL).[7]

  • Incubate the plate at 25°C for 10 minutes.[7]

  • Add 10 µL of 10 mM DTNB to each well.[7]

  • Initiate the reaction by adding 10 µL of 14 mM ATCI or BTCI.[7]

  • Shake the plate for 1 minute and then add 20 µL of 5% SDS to stop the reaction after a set time (e.g., 10 minutes).[7]

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Compound Test Compound Dilutions Incubate1 1. Add Buffer, Compound, & Enzyme 2. Incubate 10 min @ 25°C Compound->Incubate1 Enzyme AChE/BChE Solution Enzyme->Incubate1 DTNB DTNB Solution Substrate ATCI/BTCI Solution Add_Substrate 4. Add Substrate (ATCI/BTCI) Substrate->Add_Substrate Add_DTNB 3. Add DTNB Incubate1->Add_DTNB Add_DTNB->Add_Substrate Incubate2 5. Incubate & Stop Reaction Add_Substrate->Incubate2 Read 6. Read Absorbance @ 412 nm Incubate2->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Inhibition vs. [Compound] Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for the in vitro cholinesterase inhibition assay.

Pillar 2: Anti-Neuroinflammatory and Antioxidant Activity - Quelling the Fire

Neuroinflammation, driven by the activation of glial cells like microglia and astrocytes, is a key contributor to the progression of neurodegenerative diseases.[8][9] This inflammatory cascade, coupled with oxidative stress, creates a neurotoxic environment that leads to neuronal death.[10][11] Certain N-(2-(Methylamino)ethyl)acetamide derivatives, particularly those incorporating a benzimidazole nucleus, have demonstrated significant anti-neuroinflammatory and antioxidant properties.[8][11]

The mechanism of this anti-inflammatory action often involves the modulation of critical signaling pathways. One of the most important is the nuclear factor kappa-B (NF-κB) pathway.[12] In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or as seen in ethanol-induced neurodegeneration, the NF-κB pathway is activated, leading to the increased expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and enzymes such as cyclooxygenase-2 (COX-2).[9][11] Studies have shown that treatment with specific acetamide derivatives can attenuate the expression of these inflammatory mediators, suggesting an inhibitory effect on the NF-κB signaling cascade.[11][12] By reducing the production of these pro-inflammatory molecules and mitigating oxidative stress, these compounds can protect neurons from inflammatory-mediated damage.[8]

G cluster_stimulus Inflammatory Stimulus cluster_cell Microglia/Neuron Stimulus e.g., LPS, Ethanol NFkB_pathway NF-κB Pathway Activation Stimulus->NFkB_pathway Gene_Expression ↑ Gene Expression NFkB_pathway->Gene_Expression Acetamide Acetamide Derivative Acetamide->NFkB_pathway Inhibits Inflammatory_Mediators ↑ Pro-inflammatory Mediators (TNF-α, COX-2) Gene_Expression->Inflammatory_Mediators Oxidative_Stress ↑ Oxidative Stress Gene_Expression->Oxidative_Stress Neuronal_Damage Neuronal Damage / Apoptosis Inflammatory_Mediators->Neuronal_Damage Oxidative_Stress->Neuronal_Damage

Inhibition of the NF-κB neuroinflammatory pathway.
Experimental Protocol: In Vitro Neuroprotection and Anti-Neuroinflammatory Assay

This protocol describes a cell-based assay to evaluate the ability of N-(2-(Methylamino)ethyl)acetamide derivatives to protect neuronal cells from an inflammatory and oxidative insult.

Objective: To assess the neuroprotective and anti-inflammatory effects of a test compound on a neuronal cell line.

Principle: Neuronal cells (e.g., SH-SY5Y) or microglial cells are challenged with an inflammatory stimulus (e.g., LPS) to induce a neuroinflammatory response and subsequent cell death. The ability of the test compound to preserve cell viability and reduce the production of inflammatory markers is measured.

Materials:

  • SH-SY5Y human neuroblastoma cell line or BV2 microglial cell line

  • Cell culture medium (e.g., DMEM/F12) and supplements

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • ELISA kits for TNF-α and other relevant cytokines

  • Test N-(2-(Methylamino)ethyl)acetamide derivatives

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y or BV2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

  • Inflammatory Challenge: Add LPS (e.g., 1 µg/mL) to the wells (except for the control wells) to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm. Increased absorbance correlates with higher cell viability.

  • Measurement of Inflammatory Markers (ELISA):

    • Collect the cell culture supernatant from a parallel plate.

    • Perform an ELISA for TNF-α or other cytokines according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Quantify the concentration of inflammatory markers in the supernatant.

    • Compare the results from compound-treated wells to the LPS-only treated wells to determine the protective and anti-inflammatory effects.

Conclusion and Future Directions

The N-(2-(Methylamino)ethyl)acetamide scaffold represents a fertile ground for the development of multi-target neuroprotective agents. The dual mechanisms of cholinesterase inhibition and anti-neuroinflammatory action provide a synergistic approach to combatting the complex pathology of neurodegenerative diseases. The ability of these compounds to both enhance cognitive function by restoring acetylcholine levels and protect neuronal tissue from inflammatory damage underscores their therapeutic potential.

Future research should focus on the structure-activity relationships (SAR) to optimize the potency and selectivity of these derivatives for their respective targets. Furthermore, in vivo studies in animal models of neurodegeneration are crucial to validate the efficacy and safety of these promising compounds. The continued exploration of the N-(2-(Methylamino)ethyl)acetamide class of molecules holds significant promise for the discovery of next-generation therapies for Alzheimer's disease and other debilitating neurological disorders.

References

  • Imran, M., Al Kury, L. T., Nadeem, H., Shah, F. A., Abbas, M., Naz, S., Khan, A., & Li, S. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Biomolecules, 10(1), 108. [Link]

  • Imran, M., et al. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Biomolecules, 10(1), 108. [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4877. [Link]

  • Imran, M., et al. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. PubMed, 31936383. [Link]

  • Geron, M., et al. (2022). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules, 27(23), 8206. [Link]

  • Request PDF. (n.d.). Naphthyl-functionalized acetamide derivatives: Promising agents for cholinesterase inhibition and antioxidant therapy in Alzheimer's disease. ResearchGate. [Link]

  • Imran, M., et al. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. ResearchGate. [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate. [Link]

  • Simeon, S., et al. (2019). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1929, 215-227. [Link]

  • Imran, M., et al. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. MDPI. [Link]

  • Wei, Z., et al. (2021). N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. Scientific Reports, 11(1), 1-16. [Link]

  • Patsnap Synapse. (2024, June 14). What is Acetamide used for?. [Link]

  • Tarikoğulları, K., et al. (2022). Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. Records of Natural Products, 16(2), 143-150. [Link]

  • Kumar, D., et al. (2025, February 4). In Silico Study, Synthesis, and In Vitro Evaluation of Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity of Novel N-Thiazole Substituted Acetamide Coumarin Derivatives. PubMed. [Link]

  • Deng, Y. C., et al. (2019). Design, synthesis and biological Evaluation of Dual acetylcholinesterase and beta-secretase inhibitors in treatment for alzheime. Pakistan Journal of Pharmaceutical Sciences, 32(3), 2091-2098. [Link]

  • Egharevba, E., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology, 27(6), 1147-1156. [Link]

  • Liu, S., et al. (2016). Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's. Bioorganic & Medicinal Chemistry Letters, 26(4), 1266-1270. [Link]

  • Wei, Z. (2021). N, N-DIMETHYLACETAMIDE TARGETS NEUROINFLAMMATION IN ALZHEIMER'S DISEAS. St. John's Scholar. [Link]

  • Tarikoğulları, K., et al. (2020). Synthesis and cholinesterase inhibitory activity of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. ResearchGate. [Link]

  • Li, R., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience, 15, 667528. [Link]

  • Li, J., et al. (2015). Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3624-3628. [Link]

  • Zhang, Y., et al. (2014). Highly Sensitive Assay for Acetylcholinesterase Activity and Inhibition Based on a Specifically Reactive Photonic Nanostructure. ACS Applied Materials & Interfaces, 6(17), 14844-14850. [Link]

  • Dzydzan, O., et al. (2017). 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol, 7(18), e2545. [Link]

  • Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1008586. [Link]

  • Egharevba, E., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]

  • Phanse, M. A., et al. (2012). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science, 2(7), 19-33. [Link]

  • Wan, Y., et al. (2022). Weakly activated core neuroinflammation pathways were identified as a central signaling mechanism contributing to the chronic neurodegeneration in Alzheimer's disease. Frontiers in Aging Neuroscience, 14, 940604. [Link]

  • Olatunji, O. J., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules, 27(23), 8121. [Link]

  • Egharevba, E., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • Amato, G., et al. (2016). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Pharmaceuticals, 9(4), 66. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of N-(2-(Methylamino)ethyl)acetamide Hydrochloride

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(2-(Methylamino)ethyl)acetamide hydrochloride. The procedure is designed for researchers in organic synthesis, medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(2-(Methylamino)ethyl)acetamide hydrochloride. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The synthesis involves the selective N-acetylation of the primary amine in N-methylethylenediamine using acetic anhydride, followed by purification and conversion to its hydrochloride salt. This guide emphasizes the rationale behind procedural choices, robust safety protocols, and detailed methods for characterization to ensure the synthesis of a high-purity final product.

Introduction

N-(2-(Methylamino)ethyl)acetamide is a difunctional organic molecule that can serve as a valuable building block in the synthesis of more complex chemical entities, including pharmacologically active compounds. The presence of both a secondary amine and an amide group allows for diverse subsequent chemical modifications. This protocol details a reliable method for its preparation as a stable hydrochloride salt, beginning with the selective acylation of a commercially available diamine precursor.

The core of this synthesis lies in the selective acetylation of the primary amine of N-methylethylenediamine. Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, allowing for preferential reaction under controlled conditions. Acetic anhydride is employed as the acetylating agent due to its high reactivity and the formation of a readily removable acetic acid byproduct, which avoids the generation of corrosive hydrogen chloride gas that occurs when using acetyl chloride.[1][2]

Reaction Scheme

The synthesis is a two-step process: (1) selective acetylation of the primary amine, and (2) formation of the hydrochloride salt.

Reaction_Scheme NME N-Methylethylenediamine cond1 DCM, 0°C to rt NME->cond1 AA Acetic Anhydride AA->cond1 HCl HCl in Dioxane cond2 Dioxane/Ether, 0°C HCl->cond2 Product_base N-(2-(Methylamino)ethyl)acetamide (Free Base) Product_base->cond2 Product_hcl N-(2-(Methylamino)ethyl)acetamide HCl (Final Product) cond1->Product_base cond2->Product_hcl

Caption: Overall synthetic pathway for N-(2-(Methylamino)ethyl)acetamide hydrochloride.

Health and Safety Precautions

All manipulations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[3]

  • N-Methylethylenediamine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care.[4]

  • Acetic Anhydride: Corrosive, flammable, and a lachrymator. Reacts violently with water. Causes severe burns.[2]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid (in Dioxane/Ether): Highly corrosive and toxic. Dioxane is a suspected carcinogen. Handle with caution.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[5][6]

Materials and Equipment

Reagents
ReagentCAS NumberMolar Mass ( g/mol )Purity
N-Methylethylenediamine109-81-974.12≥98%
Acetic Anhydride108-24-7102.09≥99%
Dichloromethane (DCM), anhydrous75-09-284.93≥99.8%
Saturated Sodium Bicarbonate (NaHCO₃) solution---
Brine (Saturated NaCl solution)---
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-
4M HCl in Dioxane (or Diethyl Ether)---
Diethyl Ether, anhydrous60-29-774.12-
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography (silica gel)

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper

Experimental Protocol

Part A: Selective N-Acetylation
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methylethylenediamine (3.71 g, 50 mmol, 1.0 eq.). Dissolve it in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: In a separate flask, prepare a solution of acetic anhydride (5.10 g, 50 mmol, 1.0 eq.) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel.

  • Controlled Acetylation: Add the acetic anhydride solution dropwise to the stirred N-methylethylenediamine solution over a period of 30-45 minutes.

    • Causality Note: Slow, dropwise addition at 0 °C is critical. It helps to control the exothermic reaction and maximizes the kinetic selectivity for the more reactive primary amine over the secondary amine, thereby minimizing the formation of the di-acetylated byproduct.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1) with a few drops of triethylamine. The starting material and product should have distinct Rf values.

Part B: Aqueous Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid byproduct.

    • Trustworthiness Note: Check the aqueous layer with pH paper to ensure it is basic (pH > 8). This confirms the complete neutralization of acetic acid.

  • Extraction: Shake the funnel vigorously, venting frequently to release any CO₂ pressure. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask. Extract the aqueous layer two more times with 25 mL portions of DCM.

  • Washing: Combine all organic extracts in the separatory funnel and wash with 50 mL of brine. This step helps to remove residual water and inorganic salts from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 15-20 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(2-(Methylamino)ethyl)acetamide as an oil.

  • Purification (Optional but Recommended): While the crude product may be of sufficient purity for salt formation, column chromatography on silica gel (eluting with a gradient of 0-10% Methanol in DCM) can be performed to remove any unreacted starting material or di-acetylated byproduct.

Part C: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified N-(2-(Methylamino)ethyl)acetamide free base (assuming ~4.9 g, ~42 mmol from the previous step) in 50 mL of anhydrous diethyl ether or a mixture of diethyl ether and dioxane.

  • Precipitation: Cool the solution in an ice bath. While stirring, slowly add 4M HCl in dioxane (12.6 mL, 50.4 mmol, 1.2 eq.) dropwise. A white precipitate should form immediately.

    • Expertise Note: Using a slight excess of HCl ensures complete protonation and precipitation of the product. Diethyl ether is used as an anti-solvent to promote precipitation as the hydrochloride salt is generally insoluble in it.

  • Isolation: Continue stirring the slurry in the ice bath for 30 minutes. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under high vacuum to a constant weight.

Workflow Visualization

Experimental_Workflow cluster_0 Part A: Acetylation cluster_1 Part B: Work-up & Purification cluster_2 Part C: Salt Formation cluster_3 Final Analysis A1 Dissolve N-methylethylenediamine in DCM A2 Cool to 0°C A1->A2 A3 Add Acetic Anhydride Dropwise A2->A3 A4 Stir at Room Temperature A3->A4 B1 Quench with NaHCO₃ Solution A4->B1 Proceed to Work-up B2 Extract with DCM B1->B2 B3 Wash with Brine B2->B3 B4 Dry over MgSO₄ B3->B4 B5 Concentrate via Rotovap B4->B5 C1 Dissolve Free Base in Ether B5->C1 Proceed to Salt Formation C2 Add HCl in Dioxane at 0°C C1->C2 C3 Filter Precipitate C2->C3 C4 Wash with Cold Ether & Dry C3->C4 D1 Characterize Product (NMR, MS, MP) C4->D1 Final Product

Caption: Step-by-step experimental workflow for the synthesis and isolation.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 75-85% (based on N-methylethylenediamine)
Purity (by NMR) ≥97%[7]
¹H NMR (400 MHz, D₂O) Expected signals: δ ~3.6 (t), ~3.3 (t), ~2.7 (s), ~2.0 (s). The exact chemical shifts may vary depending on the solvent. Similar structures show characteristic peaks for the acetyl methyl group (~1.8-2.0 ppm), the N-methyl group (~2.5-2.7 ppm), and the two methylene (-CH₂-) groups of the ethyl backbone (~3.0-3.6 ppm).[8]
¹³C NMR (100 MHz, D₂O) Expected signals: Carbonyl (~174 ppm), two methylene carbons (~50 ppm, ~37 ppm), N-methyl carbon (~34 ppm), and acetyl methyl carbon (~21 ppm).[8]
Mass Spec (ESI+) m/z calculated for C₅H₁₂N₂O [M+H]⁺: 117.10. Found: 117.1.

References

  • Nagy, K., et al. (2019). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 24(21), 3843. Available at: [Link]

  • Supporting Information Example for NMR Data. Org. Lett. 2013, 15, 21, 5550–5553. Available at: [Link]

Sources

Application

N-(2-(Methylamino)ethyl)acetamide hydrochloride as a building block in drug discovery

Application Note & Protocol: N-(2-(Methylamino)ethyl)acetamide Hydrochloride in Targeted Drug Discovery Executive Summary & Structural Rationale In modern drug discovery, the precise tuning of a lead compound’s physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: N-(2-(Methylamino)ethyl)acetamide Hydrochloride in Targeted Drug Discovery

Executive Summary & Structural Rationale

In modern drug discovery, the precise tuning of a lead compound’s physicochemical properties is just as critical as its primary target affinity. As a Senior Application Scientist, I frequently utilize N-(2-(Methylamino)ethyl)acetamide hydrochloride as a highly versatile pharmacophore building block.

The structural brilliance of this molecule lies in its dual functionality:

  • Secondary Amine: Acts as a localized, sterically accessible nucleophile, ideal for covalent attachment to heteroaromatic cores via Nucleophilic Aromatic Substitution (SNAr).

  • Acetamide Moiety: Serves as a neutral, highly polar hydrogen-bond acceptor/donor.

When designing targeted therapeutics—particularly kinase inhibitors—lipophilicity (LogP) often creeps up, leading to poor aqueous solubility and high plasma protein binding. Grafting this building block onto a hydrophobic core (such as a pyrimidine or quinazoline) dramatically improves the physicochemical profile. The acetamide tail is specifically designed to project outward into the solvent-exposed channel of a target's active site. This establishes favorable dipole-dipole interactions with surrounding water molecules, enhancing solubility without penalizing the enthalpic binding energy of the core scaffold[1].

Physicochemical Profiling

Understanding the baseline metrics of this building block is essential for predicting its behavior in systemic circulation. The table below summarizes the quantitative data for both the hydrochloride salt[2] and its free base counterpart.

PropertyN-(2-(Methylamino)ethyl)acetamide HClN-(2-(Methylamino)ethyl)acetamide (Free Base)
CAS Number 1350720-14-74814-81-7
Molecular Formula C5H13ClN2OC5H12N2O
Molecular Weight 152.62 g/mol 116.16 g/mol
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 22
Topological Polar Surface Area (tPSA) 41.1 Ų41.1 Ų
Physical State Off-white crystalline solidLiquid / Low-melting solid

Key Applications in Disease Models

Oncology (EGFR Kinase Inhibition): This building block is extensively utilized in the synthesis of amino-metadiazine derivatives targeting mutant Epidermal Growth Factor Receptors (EGFR), specifically the T790M resistance mutation found in non-small cell lung cancer (NSCLC)[1]. The secondary amine displaces a halide on the metadiazine core, while the acetamide tail enhances target residence time and mitigates off-target toxicity by preventing the molecule from crossing off-target lipophilic membranes.

Neurodegenerative Diseases: Beyond oncology, the compound is incorporated into complex scaffolds designed to inhibit β-amyloid protein production and secretion[3]. In Alzheimer's disease research, modulating blood-brain barrier (BBB) permeability is paramount; the specific tPSA contribution (41.1 Ų) of the acetamide group helps strike the delicate balance required for CNS penetration while maintaining aqueous solubility.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific rigor, the following protocol details the incorporation of the building block into a generic heteroaryl scaffold.

Protocol: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Synthesis

Objective: Covalently link N-(2-(Methylamino)ethyl)acetamide to a 2-chloro-heteroaryl electrophile.

Causality & Design: The hydrochloride salt is highly stable for storage but must be neutralized in situ to liberate the nucleophilic secondary amine. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. A polar aprotic solvent (NMP) is chosen because its high dielectric constant stabilizes the highly polar Meisenheimer transition state during the SNAr reaction, accelerating the reaction rate.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the heteroaryl chloride (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 5.0 mL).

  • Reagent Addition: Add N-(2-(Methylamino)ethyl)acetamide hydrochloride (1.2 mmol, 1.2 eq) to the stirring solution. Note: The slight excess ensures complete consumption of the more valuable heteroaryl scaffold.

  • Base Activation: Dropwise, add DIPEA (3.0 mmol, 3.0 eq).

    • Self-Validation Check: The solution should turn slightly yellow within 5 minutes, indicating the liberation of the free base and initial complexation.

  • Thermal Reaction: Heat the reaction mixture to 80°C using an oil bath for 4–6 hours.

  • Monitoring: Monitor reaction progression via LC-MS.

    • Self-Validation Check: Confirm the disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the product.

  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Quantitative Data: SNAr Reaction Optimization

The following table summarizes the causality behind the optimized parameters for the SNAr workflow:

ParameterSub-optimal ConditionOptimized ConditionCausal Explanation
Solvent Tetrahydrofuran (THF)NMP or DMFNMP's higher dielectric constant better stabilizes the SNAr transition state complex.
Base Triethylamine (TEA)DIPEADIPEA's steric hindrance prevents unwanted side-reactions with the electrophile.
Temperature 25°C (Room Temp)80°COvercomes the activation energy barrier required for deactivated heteroaryl systems.

Visualizations

A. Synthetic Workflow

SNAr_Workflow SM Heteroaryl Halide (Electrophile) Reaction SNAr Reaction (80°C, NMP) SM->Reaction BB Acetamide BB (Nucleophile) BB->Reaction Base DIPEA (Acid Scavenger) Base->Reaction Product Kinase Inhibitor Scaffold Reaction->Product C-N Bond Formation

Synthetic SNAr workflow for incorporating the acetamide building block.

B. Target Modulation Pathway

EGFR_Pathway Inhibitor Acetamide-Linked Inhibitor EGFR Mutant EGFR (T790M) Kinase Domain Inhibitor->EGFR ATP-Competitive Binding PI3K PI3K / AKT Pathway (Survival) EGFR->PI3K Blocked Signal MAPK RAS / MAPK Pathway (Proliferation) EGFR->MAPK Blocked Signal Apoptosis Cellular Apoptosis (Tumor Regression) PI3K->Apoptosis Induces MAPK->Apoptosis Induces

EGFR signaling pathway inhibition by the synthesized acetamide derivative.

References

  • Google Patents. "CN108707139A - Amino-metadiazine compound and its preparation method and application.
  • Google Patents. "WO2000031021A1 - β-AMYLOID PROTEIN PRODUCTION/SECRETION INHIBITORS.

Sources

Method

Application Note: Advanced Peptide Derivatization using N-(2-(Methylamino)ethyl)acetamide Hydrochloride

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Synthetic Peptide Chemistry & Peptidomimetic Drug Design Executive Summary & Mechanistic Rationale The development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Synthetic Peptide Chemistry & Peptidomimetic Drug Design

Executive Summary & Mechanistic Rationale

The development of peptide-based therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, primarily due to rapid degradation by exopeptidases and suboptimal membrane permeability. N-(2-(Methylamino)ethyl)acetamide hydrochloride (CAS: 1350720-14-7) has emerged as a highly specialized organic building block in pharmaceutical research for synthesizing bioactive molecules and peptidomimetics[1].

Structurally, this compound is an unsymmetrical ethylenediamine derivative featuring a secondary amine (methylamino) and a terminal acetamide. When coupled to the C-terminus of a peptide or an acidic side chain (e.g., Aspartate or Glutamate), it forms a tertiary amide bond . This specific modification serves three critical functions:

  • Proteolytic Evasion: The N-methylation introduces severe steric hindrance, while the ethylenediamine-acetamide spacer eliminates the free carboxylate required for carboxypeptidase recognition[2].

  • Charge Neutralization: C-terminal modification reduces the overall charge of the peptide, shifting the isoelectric point and often enhancing cellular permeability[2].

  • Hydrogen Bond Modulation: The terminal acetamide acts as a stable hydrogen bond acceptor/donor, mimicking the natural peptide backbone without the liability of enzymatic cleavage.

Quantitative Data: Impact of N-MAEA Derivatization

The integration of N-MAEA into a peptide sequence fundamentally alters its physicochemical and pharmacokinetic properties. The table below summarizes the expected shifts when replacing a standard C-terminal primary amide ( −NH2​ ) with an N-MAEA modification.

PropertyStandard C-Terminal AmideN-MAEA Modified TerminusMechanistic Causality
Exopeptidase Half-Life ~2–4 hours>24 hoursN-methylation and the bulky ethylenediamine spacer physically block carboxypeptidase active site docking.
Lipophilicity ( Δ LogP) Baseline+0.4 to +0.8The addition of methyl and ethyl hydrocarbon chains increases the hydrophobic character of the terminus.
Aqueous Solubility BaselineModerately EnhancedThe terminal acetamide moiety provides localized dipole moments and hydrogen bonding capabilities.
Coupling Efficiency >98% (1 hr)85–90% (3 hr)The secondary amine (methylamino) is sterically hindered, requiring highly reactive coupling reagents (e.g., HATU) and extended reaction times.

Experimental Workflows & Logical Framework

Because N-MAEA·HCl is a bulky secondary amine, standard Solid-Phase Peptide Synthesis (SPPS) protocols where the C-terminus is anchored to the resin cannot be used. Instead, the peptide must be synthesized on a super-acid labile resin, cleaved with its side-chain protecting groups intact, and coupled to N-MAEA in the solution phase[3].

Workflow S1 Synthesize Peptide on 2-CTC Resin S2 Mild Cleavage (1% TFA) Retain Protecting Groups S1->S2 S3 Carboxyl Activation HATU / HOAt / DMF S2->S3 S5 Solution-Phase Coupling (Tertiary Amide Formation) S3->S5 S4 Amine Neutralization N-MAEA·HCl + DIPEA S4->S5 S6 Global Deprotection (95% TFA + Scavengers) S5->S6

Workflow for solution-phase C-terminal modification using N-MAEA·HCl.

Protocol A: Solution-Phase C-Terminal Derivatization

This protocol utilizes a self-validating system where LC-MS is used at critical junctures to verify intermediate stability before proceeding.

Reagents Required:

  • Fully protected peptide with a free C-terminal carboxylate (cleaved from 2-Chlorotrityl chloride resin).

  • N-(2-(Methylamino)ethyl)acetamide hydrochloride (N-MAEA·HCl).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

  • HOAt (1-Hydroxy-7-azabenzotriazole).

  • DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Peptide Dissolution: Dissolve the fully protected peptide (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1 M. Causality: Anhydrous conditions prevent the hydrolysis of the activated ester intermediate.

  • Carboxyl Activation: Add HATU (1.2 eq) and HOAt (1.2 eq) to the peptide solution. Stir for 5 minutes at room temperature. Causality: HOAt is critical here; it accelerates the reaction and suppresses epimerization of the C-terminal amino acid, which is a high risk when coupling hindered secondary amines.

  • Amine Preparation & Neutralization: In a separate vial, dissolve N-MAEA·HCl (1.5 eq) in DMF. Add DIPEA (3.5 eq) to this vial. Causality: The stoichiometry of the base is critical. 1.5 eq neutralizes the HCl salt of N-MAEA, 1.2 eq neutralizes the hexafluorophosphate from HATU, and the remainder maintains the basic environment required for nucleophilic attack.

  • Coupling: Transfer the neutralized N-MAEA solution to the activated peptide solution. Stir under an inert atmosphere (Nitrogen/Argon) for 3–4 hours.

  • Validation (Self-Validating Step): Remove a 5 µL aliquot, dilute in Acetonitrile/Water, and analyze via LC-MS. The reaction is complete when the mass of the starting protected peptide is fully consumed and replaced by the mass of the protected peptide + 98 Da (mass addition of N-MAEA minus water).

  • Global Deprotection: Evaporate the DMF under reduced pressure. Treat the crude residue with a cleavage cocktail (TFA/TIPS/Water, 95:2.5:2.5) for 2 hours to remove all side-chain protecting groups.

  • Precipitation: Precipitate the final peptidomimetic in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

Mechanism of Action: Proteolytic Evasion

The incorporation of non-biological synthetic peptoid oligomers and modified spacers is a proven strategy for enhancing the diagnostic and therapeutic half-life of peptides[4]. The diagram below illustrates the steric and chemical causality behind the extreme stability of N-MAEA-modified peptides.

Pathway P1 N-MAEA Peptidomimetic E1 Carboxypeptidase Enzyme Attack P1->E1 Subject to M1 Steric Hindrance from N-Methyl Group E1->M1 Blocked by M2 Loss of Terminal Carboxylate Recognition E1->M2 Prevented by R1 Proteolytic Evasion & Extended In Vivo Half-Life M1->R1 M2->R1

Mechanism of proteolytic evasion conferred by N-MAEA C-terminal derivatization.

Protocol B: On-Resin Side-Chain Derivatization (Asp/Glu)

If the goal is to create a branched peptidomimetic or conjugate the N-MAEA spacer to an acidic side chain rather than the C-terminus, an orthogonal protection strategy must be employed.

  • Orthogonal SPPS: Synthesize the peptide on a standard Rink Amide resin. At the desired branching point, incorporate Fmoc-Glu(OAllyl)-OH or Fmoc-Asp(OAllyl)-OH.

  • Allyl Deprotection: Treat the resin with Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.1 eq) and Phenylsilane (10 eq) in DCM for 2x 30 minutes. Causality: This selectively removes the allyl ester, exposing a free carboxylate on the side chain while leaving the N-terminal Fmoc and other tBu-based protecting groups completely intact.

  • Wash & Activate: Wash the resin extensively with DCM and DMF to remove palladium byproducts. Activate the exposed side-chain carboxylate with PyBOP (3 eq) and DIPEA (6 eq) in DMF for 10 minutes.

  • On-Resin Coupling: Add N-MAEA·HCl (3 eq) directly to the resin suspension. Allow to shake for 4 hours.

  • Cleavage: Proceed with standard Fmoc removal and global TFA cleavage.

References

  • Creative Peptides. "C-terminal Modification - Creative Peptides-Peptide Drug Discovery". Creative Peptides. Available at: [Link]

  • Google Patents. "WO2006119388A2 - Methods for the production of peptide having a c-terminal amide". World Intellectual Property Organization.
  • Gearhart, T. L., et al. "Selection of a potential diagnostic biomarker for HIV infection from a random library of non-biological synthetic peptoid oligomers". Journal of Immunological Methods (ResearchGate). Available at:[Link]

Sources

Application

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of N-(2-(Methylamino)ethyl)acetamide Hydrochloride from Ethylenediamine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, in-depth guide for the synthesis of N-(2-(Methylamino)ethyl)ace...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of N-(2-(Methylamino)ethyl)acetamide hydrochloride, a key intermediate in pharmaceutical development and organic synthesis. The protocol details a robust and optimized three-step synthetic route commencing with the readily available and cost-effective starting material, ethylenediamine. This guide is specifically tailored for an audience of researchers and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles, mechanistic rationale, and critical safety considerations. The synthesis involves a selective mono-N-acetylation of ethylenediamine, followed by a reductive amination to introduce the methyl group, and concludes with the formation of the hydrochloride salt for enhanced stability and handling. This application note is designed to be a self-validating system, providing the necessary detail for successful and safe replication in a laboratory setting.

Introduction & Scientific Rationale

N-(2-(Methylamino)ethyl)acetamide hydrochloride is a versatile bifunctional molecule that serves as a valuable building block in the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. Its structure, featuring a secondary amine and an acetamide moiety, allows for selective functionalization at two distinct points. The synthetic strategy outlined herein is predicated on a logical and efficient progression from a simple, symmetrical precursor to the target molecule.

The primary challenge in utilizing ethylenediamine as a starting material is achieving selective mono-functionalization, given the presence of two equally reactive primary amine groups.[1] This protocol addresses this challenge in the first step through kinetic control, employing slow addition of the acylating agent at reduced temperatures to favor mono-acetylation. The subsequent reductive amination is a widely used and efficient method for the formation of amines from carbonyl compounds and their derivatives.[2][3][4] Finally, conversion to the hydrochloride salt is a standard procedure to transform a potentially oily or hygroscopic free base into a stable, crystalline solid that is easier to handle, purify, and store.

Overall Synthetic Scheme

Figure 1. The three-step synthesis of N-(2-(Methylamino)ethyl)acetamide hydrochloride from ethylenediamine.

Materials & Equipment

Reagents
ReagentGradeRecommended Supplier
Ethylenediamine≥99%Sigma-Aldrich
Acetic AnhydrideACS Reagent, ≥98%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR
ParaformaldehydeReagent GradeAlfa Aesar
Sodium Borohydride (NaBH₄)Powder, ≥98%Acros Organics
Methanol (MeOH)Anhydrous, ≥99.8%EMD Millipore
Isopropanol (IPA)Anhydrous, ≥99.5%Sigma-Aldrich
Hydrochloric Acid, solution5-6 M in IsopropanolSigma-Aldrich
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularFisher Scientific
Equipment
  • Three-neck round-bottom flasks

  • Addition (dropping) funnel

  • Magnetic stirrer hotplate

  • Low-temperature thermometer

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH indicator strips

  • Analytical balance

Detailed Experimental Protocols

Step 1: Selective Mono-N-Acetylation of Ethylenediamine to Yield N-(2-Aminoethyl)acetamide

Principle: This step relies on the nucleophilic attack of one of the primary amines of ethylenediamine on the carbonyl carbon of acetic anhydride. By using an excess of ethylenediamine and maintaining a low temperature, the probability of a second acetylation event on the same molecule is significantly reduced.

Figure 2. Experimental workflow for the selective mono-N-acetylation of ethylenediamine.

Procedure:

  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a low-temperature thermometer in a well-ventilated fume hood.

  • Charge the flask with ethylenediamine (60.1 g, 1.0 mol) and anhydrous dichloromethane (200 mL).

  • Immerse the flask in an ice-water bath and begin stirring. Cool the solution to an internal temperature of 0-5 °C.

  • In the dropping funnel, place acetic anhydride (20.4 g, 0.2 mol).

  • Add the acetic anhydride dropwise to the stirred ethylenediamine solution over a period of at least one hour. It is critical to maintain the internal reaction temperature below 10 °C to ensure mono-selectivity.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 4 hours.

  • Remove the solvent and excess ethylenediamine under reduced pressure using a rotary evaporator. The resulting viscous oil is crude N-(2-aminoethyl)acetamide and is used directly in the next step without further purification.

Step 2: Reductive Amination to Synthesize N-(2-(Methylamino)ethyl)acetamide

Principle: This reaction proceeds via the formation of an intermediate imine (or aminal) from the primary amine and formaldehyde (generated from paraformaldehyde). This intermediate is then reduced in situ by sodium borohydride to the corresponding secondary amine.[2]

Procedure:

  • Dissolve the crude N-(2-aminoethyl)acetamide from the previous step in anhydrous methanol (250 mL) in a 500 mL round-bottom flask with a magnetic stir bar.

  • To this solution, add paraformaldehyde (6.6 g, 0.22 mol) and stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation. Slowly and in small portions, add sodium borohydride (15.1 g, 0.4 mol) to the stirred solution over approximately one hour. Maintain the internal temperature below 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is approximately 7.

  • Concentrate the mixture on a rotary evaporator to remove the methanol.

  • To the resulting aqueous residue, add 100 mL of brine and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(2-(Methylamino)ethyl)acetamide as an oil.

Step 3: Hydrochloride Salt Formation

Principle: The free base of the product is an oil. Conversion to its hydrochloride salt facilitates its isolation and purification as a stable, crystalline solid.

Procedure:

  • Dissolve the crude N-(2-(Methylamino)ethyl)acetamide in anhydrous isopropanol (150 mL).

  • Cool the solution in an ice-water bath.

  • With vigorous stirring, slowly add a 5-6 M solution of HCl in isopropanol dropwise until the solution becomes acidic (pH 1-2, check with pH paper).

  • A white precipitate should form. Continue stirring in the ice bath for an additional hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold isopropanol, followed by diethyl ether, to aid in drying.

  • Dry the product under vacuum to a constant weight to yield N-(2-(Methylamino)ethyl)acetamide hydrochloride.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Result
Appearance White to off-white crystalline solid.
Molecular Formula C₅H₁₃ClN₂O[5]
Molecular Weight 152.62 g/mol [5]
¹H NMR (D₂O) Peaks corresponding to methyl protons of the acetamide, methylene protons of the ethyl bridge, and the N-methyl protons.
¹³C NMR (D₂O) Resonances for the carbonyl carbon, methyl carbon of the acetamide, the two methylene carbons, and the N-methyl carbon.
FT-IR (KBr) Characteristic absorptions for N-H stretching, C-H stretching, C=O stretching (amide I), and N-H bending (amide II).

Safety & Handling

General Precautions: All manipulations should be carried out in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[7]

  • Ethylenediamine: Corrosive and can cause severe skin burns and eye damage.[7] It is also a respiratory sensitizer.[8] Avoid inhalation of vapors.[8]

  • Acetic Anhydride: Corrosive and causes severe skin burns and eye damage.[9] It is a lachrymator. Reacts violently with water and strong bases.

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources.

  • Hydrochloric Acid: Highly corrosive. Causes severe skin and eye damage. Handle with extreme care.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

References

  • Chemwatch. ETHYLENEDIAMINE Safety Data Sheet. [Link]

  • Kanto Chemical Co., Inc. Ethylenediamine, anhydrous Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Ethylenediamine. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Myers, A. Reductive Amination. Chem 115, Harvard University. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • PubChem. N-[2-(methylamino)ethyl]acetamide. [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing of N-(2-(Methylamino)ethyl)acetamide Hydrochloride

Abstract This comprehensive guide provides a detailed framework for the scale-up manufacturing of N-(2-(Methylamino)ethyl)acetamide hydrochloride. The document outlines a well-defined synthetic pathway, emphasizing proce...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed framework for the scale-up manufacturing of N-(2-(Methylamino)ethyl)acetamide hydrochloride. The document outlines a well-defined synthetic pathway, emphasizing process controls, safety considerations, and analytical validation necessary for transitioning from laboratory-scale synthesis to industrial production. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both theoretical justification and practical, step-by-step instructions.

Introduction and Strategic Overview

N-(2-(Methylamino)ethyl)acetamide hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif, featuring both a secondary amine and an acetamide group, makes it a versatile building block. The primary challenge in its synthesis lies in the selective N-acetylation of the primary amine of the precursor, N-methylethylenediamine, in the presence of a more nucleophilic secondary amine. This guide details a robust and scalable process that addresses this challenge through controlled reaction conditions.

The manufacturing process is divided into three core stages:

  • Selective N-Acetylation: The critical step where N-methylethylenediamine is selectively acetylated to form the free base of the target molecule.

  • Purification: Isolation and purification of the N-(2-(Methylamino)ethyl)acetamide free base.

  • Salt Formation and Final Product Isolation: Conversion of the purified free base to its hydrochloride salt and isolation of the final product with high purity.

Chemical Synthesis Pathway and Rationale

The chosen synthetic route involves the direct and selective N-acetylation of N-methylethylenediamine using acetic anhydride. This method is favored for its high atom economy, relatively mild reaction conditions, and the ready availability of the starting materials.

Reaction Scheme:

Causality of Experimental Choices:

  • Selective Acetylation: The primary amine in N-methylethylenediamine is sterically more accessible and less electron-donating than the secondary amine, making it more susceptible to acylation under controlled conditions. By carefully controlling the stoichiometry of the reactants and the reaction temperature, selective acetylation of the primary amine can be achieved.

  • Acetic Anhydride as Acetylating Agent: Acetic anhydride is a cost-effective and efficient acetylating agent that forms acetic acid as a byproduct, which can be readily neutralized and removed during workup.[1][2]

  • Solvent Selection: A non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to avoid side reactions with the acetylating agent and to facilitate temperature control.

  • Temperature Control: Maintaining a low temperature during the addition of acetic anhydride is crucial to minimize the di-acetylation byproduct and other side reactions.

  • Hydrochloride Salt Formation: The final product is isolated as a hydrochloride salt to improve its stability, crystallinity, and handling properties.

Process Flow Diagram

The overall manufacturing process can be visualized as follows:

Scale_Up_Process cluster_0 Stage 1: N-Acetylation cluster_1 Stage 2: Work-up and Purification cluster_2 Stage 3: Salt Formation and Isolation A Charge Reactor with N-methylethylenediamine and Solvent B Cool Reactor to 0-5 °C A->B C Slowly Add Acetic Anhydride B->C D Reaction Monitoring (TLC/HPLC) C->D E Quench Reaction with Base (e.g., NaHCO₃ solution) D->E F Phase Separation E->F G Extraction of Aqueous Phase F->G H Drying and Concentration of Organic Phase G->H I Purification of Free Base (Distillation or Chromatography) H->I J Dissolve Free Base in Solvent (e.g., Isopropanol) I->J K Add HCl Solution J->K L Crystallization K->L M Filtration and Washing L->M N Drying of Final Product M->N

Caption: Manufacturing workflow for N-(2-(Methylamino)ethyl)acetamide hydrochloride.

Detailed Experimental Protocols

Laboratory-Scale Synthesis (10 g Scale)

Materials:

  • N-methylethylenediamine (CAS: 109-81-9)

  • Acetic anhydride (CAS: 108-24-7)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)

  • Isopropanol

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N-methylethylenediamine (7.41 g, 0.1 mol) in anhydrous DCM (100 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (10.21 g, 0.1 mol) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-(Methylamino)ethyl)acetamide free base as an oil.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.[3]

  • Dissolve the purified free base in isopropanol (50 mL).

  • Slowly add a 2M solution of HCl in isopropanol until the pH is acidic (test with pH paper).

  • Stir the mixture at room temperature for 1-2 hours to induce crystallization.

  • Collect the white crystalline solid by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield N-(2-(Methylamino)ethyl)acetamide hydrochloride.

Pilot-Scale Manufacturing Protocol (1 kg Scale)

Equipment:

  • 10 L glass-lined reactor with overhead stirrer, temperature control unit, and addition funnel.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Procedure:

  • Charge the 10 L reactor with N-methylethylenediamine (0.74 kg, 10 mol) and anhydrous DCM (8 L).

  • Initiate stirring and cool the reactor contents to 0-5 °C.

  • Slowly add acetic anhydride (1.02 kg, 10 mol) via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After complete addition, allow the mixture to slowly warm to 20-25 °C and continue stirring for 4-6 hours.

  • Monitor the reaction for completion using in-process HPLC analysis.

  • Prepare a solution of sodium bicarbonate (1.26 kg) in water (10 L) and slowly add it to the reactor to quench the reaction. Control the addition rate to manage gas evolution.

  • After quenching, stop the stirrer and allow the layers to separate.

  • Transfer the lower organic layer to a separate vessel.

  • Extract the aqueous layer with DCM (2 x 4 L).

  • Combine all organic layers and transfer them back to the clean reactor.

  • Concentrate the organic solution under reduced pressure to a minimal volume.

  • Purify the resulting crude free base by vacuum distillation.

  • Dissolve the purified N-(2-(Methylamino)ethyl)acetamide in isopropanol (5 L).

  • Add a calculated amount of concentrated hydrochloric acid (37%) diluted with isopropanol, ensuring the temperature is controlled.

  • Stir the mixture to facilitate crystallization. The product should precipitate as a white solid.

  • Filter the product using a Nutsche filter-dryer.

  • Wash the filter cake with cold isopropanol (2 x 1 L).

  • Dry the final product under vacuum at 40-50 °C until a constant weight is achieved.

Process Parameters and Quality Control

ParameterLaboratory ScalePilot ScaleJustificationAnalytical Method
N-methylethylenediamine 1.0 eq1.0 eqStoichiometric controlPurity by GC-MS
Acetic Anhydride 1.0 eq1.0 eqPrevents di-acetylationPurity by Titration
Reaction Temperature 0-10 °C0-10 °CMinimizes side reactionsTemperature probe
Reaction Time 2-4 hours4-6 hoursEnsure complete conversionHPLC
Purification Method Distillation/ChromatographyVacuum DistillationEfficient removal of impuritiesGC-MS, HPLC
Final Product Purity >98%>99%Pharmaceutical intermediate standardHPLC, NMR
Residual Solvents <0.5%<0.1%ICH GuidelinesGC-Headspace

Safety and Handling

Hazard Identification and Mitigation:

  • N-methylethylenediamine: Corrosive and flammable. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic Anhydride: Corrosive and a lachrymator. Use in a fume hood with proper PPE.

  • Dichloromethane: A suspected carcinogen. Minimize exposure by using in a closed system or with adequate ventilation.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care, wearing acid-resistant gloves and eye protection.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]

  • Eye Contact: Immediately flush with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Troubleshooting

IssuePotential CauseRecommended Action
Low Yield Incomplete reaction.Increase reaction time or temperature slightly. Ensure purity of starting materials.
Loss during workup.Optimize extraction and purification procedures. Ensure proper pH adjustment during workup.
Inconsistent Purity Variable raw material quality.Source high-purity starting materials and perform quality control checks.
Inconsistent reaction conditions.Implement strict process controls for temperature, time, and reagent addition.
Presence of Di-acetylated Impurity Excess acetylating agent or high reaction temperature.Use a stoichiometric amount of acetic anhydride and maintain strict temperature control.

Conclusion

The successful scale-up of N-(2-(Methylamino)ethyl)acetamide hydrochloride synthesis requires a thorough understanding of the reaction mechanism and meticulous control over process parameters. The protocol detailed in this application note provides a reliable and scalable method for the manufacturing of this important pharmaceutical intermediate. Adherence to the outlined procedures, quality control measures, and safety precautions is paramount to ensure a high-quality product and a safe manufacturing environment.

References

  • Al-sehemi, A. G., Al-Amri, R. S. A., & Irfan, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121. [Link]

  • Molbase. (n.d.). N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. [Link]

  • ACS Publications. (2004). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development. [Link]

  • Mali, S. M., Bhaisare, R. D., & Gopi, H. N. (2013). Thioacids mediated selective and mild N-acylation of amines. The Journal of Organic Chemistry, 78(11), 5550–5555. [Link]

  • askIITians. (2025). Complete the following reaction: CH₅NH₂ + (CH₃CO)₂ →. [Link]

  • Vedantu. (2024). Methyl amine reacts with acetyl chloride to form a class 12 chemistry CBSE. [Link]

  • YouTube. (2019). Reaction of Amines with Acetic Anhydride - Compounds Containing Nitrogen. [Link]

  • Pearson. (n.d.). Give the products expected from the following reactions. (a) acetyl chloride + ethylamine (b) (c). [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides Involving Nitrogen Compounds. [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Vedantu. (2024). A reaction of ethyl amine and acetic anhydride leads class 12 chemistry JEE_Main. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(2-(Methylamino)ethyl)acetamide Hydrochloride

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing even well-documented molecules can present unique challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing even well-documented molecules can present unique challenges. This guide is designed to provide in-depth troubleshooting advice and practical protocols for researchers, chemists, and drug development professionals working on the synthesis of N-(2-(Methylamino)ethyl)acetamide hydrochloride. Our focus is on improving yield by addressing the core chemical challenge: selective N-acetylation.

Section 1: Reaction Pathway and Core Synthesis Challenge

The synthesis of N-(2-(Methylamino)ethyl)acetamide hydrochloride involves the selective mono-N-acetylation of N-methylethylenediamine, followed by conversion to its hydrochloride salt. The primary challenge in this synthesis is controlling the reaction to favor the acetylation of the primary amine over the secondary amine and preventing the formation of the di-acetylated byproduct.

The primary amine in N-methylethylenediamine is more nucleophilic and less sterically hindered than the secondary amine, making it the kinetically favored site for acylation. However, if the reaction conditions are not carefully controlled, the initially formed mono-acetylated product can undergo a second acetylation, leading to a significant reduction in the desired product's yield.

Reaction_Pathway cluster_reaction1 Acetylation SM N-Methylethylenediamine DP N-(2-(Methylamino)ethyl)acetamide (Desired Product) SM->DP Selective Mono-acetylation (Desired Pathway) SP N-(2-acetyl(methyl)amino)ethyl)acetamide (Di-acetylated Side Product) SM->SP Over-acetylation (Side Reaction) R Acetylating Agent (e.g., Acetic Anhydride) Final N-(2-(Methylamino)ethyl)acetamide HCl (Final Product) DP->Final Salt Formation HCl HCl

Caption: Synthetic pathway for N-(2-(Methylamino)ethyl)acetamide hydrochloride.
Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the "how" and the "why" for each recommendation.

Q1: My yield is low due to a significant amount of di-acetylated byproduct. How can I improve selectivity for mono-acetylation?

A1: This is the most common issue. Achieving high selectivity requires precise control over reaction parameters to favor the kinetically preferred acetylation of the more reactive primary amine.

  • Stoichiometry Control: The molar ratio of reactants is critical. Using the acetylating agent as the limiting reagent is a primary strategy. A slight excess of the N-methylethylenediamine (e.g., 1.1 to 1.2 equivalents) can help ensure the acetylating agent is consumed before it can react with the desired mono-acetylated product. Conversely, adding the diamine to the acetylating agent can lead to localized high concentrations of the acetylating agent, promoting di-acetylation.

  • Controlled Addition: Add the acetylating agent (e.g., acetic anhydride) dropwise to a cooled, stirred solution of the N-methylethylenediamine. This maintains a low concentration of the acetylating agent throughout the reaction, significantly reducing the probability of a second acetylation event.[1]

  • Temperature Management: Perform the acetylation at low temperatures (e.g., 0 to 5 °C). Lower temperatures increase the difference in reaction rates between the more nucleophilic primary amine and the less nucleophilic secondary amine, thus enhancing selectivity for mono-acetylation.

  • Choice of Acetylating Agent: Acetic anhydride is a common and effective reagent. Acetyl chloride is more reactive and can be harder to control, potentially leading to more di-acetylation.[2][3] Milder or bulkier acetylating agents could be considered, but often come with higher cost or more complex work-ups.

  • Solvent Selection: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or ethyl acetate are commonly used.[1] The solvent should be inert to the reaction conditions and allow for effective temperature control.

ParameterRecommendationRationale
Stoichiometry Use N-methylethylenediamine in slight excess (1.1-1.2 eq.)Ensures the limiting acetylating agent is consumed, minimizing di-acetylation.
Reagent Addition Add acetylating agent dropwise to the diamine solution.Prevents localized high concentrations of the acetylating agent.[1]
Temperature Maintain low temperature (0 - 5 °C) during addition.Maximizes the kinetic selectivity for the more reactive primary amine.
Solvent Use anhydrous aprotic solvents (DCM, THF, Ethyl Acetate).Provides a stable medium and facilitates temperature control.[1]
Q2: The reaction is incomplete, with a large amount of unreacted N-methylethylenediamine remaining. What should I do?

A2: An incomplete reaction suggests that the activation energy barrier is not being sufficiently overcome or that the reagents are compromised.

  • Reagent Purity: Ensure the purity of your starting materials. Impurities can interfere with the reaction. Crucially, the acetylating agent (acetic anhydride or acetyl chloride) is highly susceptible to hydrolysis. Use fresh, anhydrous reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]

  • Reaction Time and Temperature: While low temperature is key for selectivity during addition, the reaction may need to be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[4] Monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Mixing: Ensure efficient stirring throughout the reaction. Inadequate mixing can lead to localized concentration gradients and incomplete conversion.

Q3: I'm having difficulty with the work-up and purification, resulting in product loss. What are the best practices?

A3: A robust work-up and purification strategy is essential to isolate the product in high purity and yield.

  • Aqueous Work-up: After the reaction is complete, a typical work-up involves washing the organic mixture. A wash with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize any remaining acid and can help remove some impurities.[4] However, be mindful of your product's solubility. The free-base product, N-(2-(Methylamino)ethyl)acetamide, has some water solubility. To minimize loss, use brine washes to reduce the solubility of the organic product in the aqueous layer.[4]

  • Salt Formation for Isolation: The most effective method for isolating this product is often through the formation of its hydrochloride salt. After the initial work-up and drying of the organic layer, the free-base product can be dissolved in a suitable solvent (e.g., ethyl acetate, isopropanol, or diethyl ether) and treated with a solution of HCl (e.g., HCl in isopropanol or gaseous HCl). The hydrochloride salt is typically a crystalline solid that will precipitate from the organic solvent, allowing for easy isolation by filtration.[5]

  • Recrystallization: The crude hydrochloride salt can be further purified by recrystallization. A common solvent system for this is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether or MTBE). Dissolve the salt in a minimum amount of the hot alcohol and then slowly add the ether until turbidity is observed. Cooling the mixture will induce the formation of pure crystals.

Q4: My final product is discolored. What is the cause and how can it be prevented?

A4: Discoloration often indicates the presence of impurities, which can arise from several sources.

  • Starting Material Quality: Impurities in the initial N-methylethylenediamine can carry through the synthesis or lead to colored byproducts. Consider purifying the starting material by distillation if its purity is questionable.

  • Reaction Conditions: Overheating or excessively long reaction times can lead to degradation and the formation of colored impurities. Adhere to the recommended temperature and time profiles.

  • Oxidation: Amines can be susceptible to air oxidation, which can produce colored impurities. Performing the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this issue.[1]

  • Purification: If the product is discolored after initial isolation, purification by recrystallization, perhaps with the addition of a small amount of activated charcoal to the hot solution before filtering, can effectively remove colored impurities.

Section 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis, incorporating the best practices discussed above.

Protocol: Controlled Mono-N-Acetylation and HCl Salt Formation

Materials:

  • N-methylethylenediamine (reagent grade, ≥98%)

  • Acetic anhydride (reagent grade, ≥98%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 2 M HCl in Diethyl Ether (or Isopropanol)

  • Isopropanol and Diethyl Ether for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-methylethylenediamine (1.1 eq.) in anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Acetylation: Add acetic anhydride (1.0 eq.) to the dropping funnel. Add the acetic anhydride dropwise to the stirred diamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature. Stir for another 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure (rotary evaporation) to obtain the crude N-(2-(Methylamino)ethyl)acetamide as an oil or semi-solid.

  • Salt Formation and Isolation: Dissolve the crude product in a minimal amount of isopropanol (or ethyl acetate). While stirring, slowly add a 2 M solution of HCl in diethyl ether until precipitation is complete and the solution becomes acidic (check with pH paper).

  • Filtration and Drying: Collect the precipitated white solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether. Dry the product under vacuum to yield the crude N-(2-(Methylamino)ethyl)acetamide hydrochloride.

  • Purification (Recrystallization): Dissolve the crude hydrochloride salt in a minimum amount of boiling isopropanol. Slowly add diethyl ether until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization. Filter the purified crystals, wash with cold diethyl ether, and dry under vacuum.

Section 4: Frequently Asked Questions (FAQs)
  • Q1: Why is the primary amine selectively acetylated over the secondary amine?

    • A1: The selectivity arises from two main factors: electronics and sterics. The primary amine is less sterically hindered, making it more accessible to the acetylating agent. Electronically, while alkyl groups are weakly electron-donating, the overall environment makes the primary amine's lone pair more available and thus more nucleophilic.

  • Q2: What are the pros and cons of using acetyl chloride versus acetic anhydride?

    • A2: Acetyl chloride is more reactive than acetic anhydride, which can lead to faster reaction times but also makes it less selective and harder to control, increasing the risk of di-acetylation.[2][3] It also produces HCl as a byproduct, which will react with the amine to form a hydrochloride salt in situ, potentially complicating the reaction. Acetic anhydride is generally preferred for this synthesis as it offers a better balance of reactivity and selectivity, and the acetic acid byproduct is easier to manage during work-up.

  • Q3: Is a catalyst necessary for this reaction?

    • A3: For the N-acetylation of amines with a reactive agent like acetic anhydride, a catalyst is generally not required.[1][2] The reaction proceeds readily under the conditions described. The use of catalysts is more common in less reactive systems or for specific industrial processes aiming for higher throughput.[6][7]

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: A combination of analytical techniques should be used.

      • Melting Point: A sharp melting point that matches the literature value indicates high purity.

      • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule. The integration of proton signals in ¹H NMR can also help assess purity.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

      • HPLC: High-Performance Liquid Chromatography can be used to determine the purity with high accuracy.

Section 5: Troubleshooting Workflow

If you are experiencing low yield, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Analyze Crude Product (TLC, LC-MS) Start->Check_Purity Diacetylated High Di-acetylation? Check_Purity->Diacetylated Unreacted_SM High Unreacted Starting Material? Diacetylated->Unreacted_SM No Sol_Selectivity Improve Selectivity: 1. Lower Temperature (0 °C) 2. Slow, Dropwise Addition 3. Check Stoichiometry (1.0 eq. Ac₂O) Diacetylated->Sol_Selectivity Yes Workup_Loss Product Loss During Work-up/Purification? Unreacted_SM->Workup_Loss No Sol_Completion Improve Conversion: 1. Check Reagent Purity (Anhydrous) 2. Increase Reaction Time 3. Allow to Warm to RT After Addition Unreacted_SM->Sol_Completion Yes Sol_Workup Optimize Isolation: 1. Use Brine Wash to Reduce Aqueous Loss 2. Ensure pH is correct for extraction 3. Optimize Recrystallization Solvent Workup_Loss->Sol_Workup Yes End Yield Improved Workup_Loss->End No Sol_Selectivity->End Sol_Completion->End Sol_Workup->End

Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
  • Vertex AI Search. (2026, March 28).
  • Khazaei, A., et al. (2020).
  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. (n.d.). Molbase. Available at: [Link]

  • Basu, B., et al. (2003). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Tetrahedron Letters.
  • Gagnon, A., & Spino, C. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters. Available at: [Link]

  • Rathi, J. O., & Shankarling, G. (2016). Convenient N-acetylation of amines in N,N-dimethylacetamide with N,N-carbonyldiimidazole. Academia.edu. Available at: [Link]

  • Mondal, S., et al. (2012).
  • Kiss, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC. (2024, February 4). NCBI. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(2-(Methylamino)ethyl)acetamide Hydrochloride Synthesis &amp; Purification

Welcome to the Technical Support Center. As drug development and synthetic applications for ethylenediamine derivatives expand, achieving high-purity batches of N-(2-(methylamino)ethyl)acetamide hydrochloride (CAS: 4814-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and synthetic applications for ethylenediamine derivatives expand, achieving high-purity batches of N-(2-(methylamino)ethyl)acetamide hydrochloride (CAS: 4814-81-7 for free base) has become a critical bottleneck.

This guide is engineered for researchers and process chemists. It moves beyond basic recipes to explain the causality behind reaction behaviors, providing self-validating protocols to eliminate common impurities such as diacetylated byproducts, unreacted starting materials, and moisture-induced degradation.

Mechanistic Overview: The Kinetic vs. Thermodynamic Balance

The synthesis of N-(2-(methylamino)ethyl)acetamide relies on the selective monoacetylation of an unsymmetrical diamine: N-methylethylenediamine. The molecule contains both a primary amine ( −NH2​ ) and a secondary amine ( −NHCH3​ ).

Selective monoacetylation is achievable because the primary amine is less sterically hindered and more nucleophilic, making it kinetically favored[1]. However, if the reaction is pushed toward thermodynamic control—via excess heat or excess acetylating agent—the secondary amine will also react, yielding a diacetylated impurity. Furthermore, choosing the right acetylating agent is critical; anhydride-based routes achieve higher purity (>95%) by avoiding the aggressive reactivity of acetyl chloride and eliminating the need for stoichiometric bases like triethylamine, which complicate downstream purification[2].

Diagnostic Workflow for Impurity Resolution

Use the following logic tree to diagnose and resolve batch failures based on your initial LC-MS or NMR analytical data.

ImpurityTroubleshooting Start Batch Analysis (LC-MS / NMR) CheckDiacetyl High Diacetylated Impurity? (m/z 159) Start->CheckDiacetyl FixDiacetyl Reduce Ac2O to 0.95 eq Maintain T < 5°C CheckDiacetyl->FixDiacetyl Yes CheckSM High Unreacted SM? (m/z 75) CheckDiacetyl->CheckSM No FixDiacetyl->Start FixSM Purify via Cation Exchange Resin CheckSM->FixSM Yes CheckMoisture High Moisture / AcOH? CheckSM->CheckMoisture No FixSM->Start FixMoisture Azeotropic Distillation Dry HCl Gas CheckMoisture->FixMoisture Yes Pass Batch Approved Proceed to Storage CheckMoisture->Pass No FixMoisture->Start

Fig 1. Diagnostic workflow for identifying and resolving common synthesis impurities.

Troubleshooting FAQs

Q1: My batch failed purity due to a major peak at m/z 159.1 [M+H]+. What is this, and how do I prevent it? A: This mass corresponds to the diacetylated impurity, N-(2-(N-methylacetamido)ethyl)acetamide.

  • Causality: The secondary amine has been erroneously acetylated. This highly exothermic reaction requires precise temperature control (<15°C) to suppress N-overalkylation/overacetylation[3]. Localized hot spots or an excess of acetic anhydride provide the activation energy needed for the secondary amine to react.

  • Resolution: Strictly limit acetic anhydride to 0.95 equivalents relative to the diamine. Ensure high dilution in your solvent (e.g., dichloromethane) and maintain the reaction vessel at 0–5°C during the entire addition phase.

Q2: I am seeing residual N-methylethylenediamine (m/z 75.1) in my final product. How do I remove it? A: Because our optimized protocol intentionally uses sub-stoichiometric acetic anhydride to prevent diacetylation, some unreacted starting material is chemically inevitable.

  • Causality: The starting diamine is highly basic and forms a highly water-soluble dihydrochloride salt, whereas the target product forms a monohydrochloride salt.

  • Resolution: Do not attempt to "push" the reaction to completion. Instead, remove the diamine during workup. Passing the crude free base through a weakly acidic cation-exchange resin will selectively retain the more basic diamine, allowing the mono-acetylated product to elute cleanly.

Q3: The final hydrochloride salt is a sticky oil instead of a crystalline powder. What went wrong? A: N-(2-(Methylamino)ethyl)acetamide hydrochloride is profoundly hygroscopic.

  • Causality: Exposure to ambient humidity during filtration, or the use of aqueous hydrochloric acid during salt formation, introduces water. The water disrupts the crystal lattice, causing the salt to deliquesce into an oil.

  • Resolution: You must use strictly anhydrous conditions for salt formation. Bubble anhydrous HCl gas into an anhydrous ethanol/ether solution, and perform all filtrations under a dry nitrogen blanket (e.g., in a glovebox).

Quantitative Analytical Data

Use the table below to cross-reference your analytical readouts against the expected profiles of the product and its common impurities.

CompoundFormulaLC-MS (m/z) [M+H]+ 1 H NMR Key Diagnostic Shifts (D 2​ O, 400 MHz)HPLC RT (min)*
N-(2-(Methylamino)ethyl)acetamide (Target)C 5​ H 12​ N 2​ O117.11.95 (s, 3H, acetyl CH 3​ ), 2.65 (s, 3H, N-CH 3​ )4.2
N-(2-(N-methylacetamido)ethyl)acetamide (Impurity A)C 7​ H 14​ N 2​ O 2​ 159.11.95 (s, 3H), 2.10 (s, 3H), 2.95 (s, 3H, N-CH 3​ )6.8
N-methylethylenediamine (Impurity B)C 3​ H 10​ N 2​ 75.12.40 (s, 3H, N-CH 3​ ), 2.75 (m, 4H, CH 2​ -CH 2​ )1.5
Triethylamine (Impurity C)**C 6​ H 15​ N102.11.20 (t, 9H), 3.10 (q, 6H)5.5

*Note: Retention times (RT) are based on a generic C18 reverse-phase gradient (5% to 95% MeCN in H 2​ O with 0.1% TFA over 10 minutes). **Only present if acetyl chloride and TEA were erroneously used instead of the recommended acetic anhydride route.

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Monoacetylation (Free Base Synthesis)

This protocol is designed to self-limit over-acetylation through strict stoichiometric and thermal boundaries.

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with N-methylethylenediamine (1.00 eq, 100 mmol) and anhydrous dichloromethane (DCM) (100 mL, 10 volumes).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5°C.

  • Addition: In a separate dry addition funnel, dissolve acetic anhydride (0.95 eq, 95 mmol) in anhydrous DCM (20 mL). Add this solution dropwise over 2 hours.

    • Validation Checkpoint: The slow addition prevents localized exothermic spikes. If the flask becomes warm to the touch, the addition rate is too fast, and Impurity A will form.

  • Reaction & IPC: Stir the mixture at 0–5°C for 1 hour. Pull a 50 µL aliquot, dilute in methanol, and run a rapid LC-MS.

    • Validation Checkpoint: You should observe a dominant peak at m/z 117.1 and a minor peak at m/z 75.1. If m/z 159.1 is >2%, the thermal control was breached.

  • Workup: Concentrate the mixture under reduced pressure at 30°C to remove DCM and residual acetic acid (azeotropic removal with toluene can be utilized here if acetic acid persists).

Protocol B: Anhydrous Hydrochloride Salt Formation

This protocol prevents the hygroscopic deliquescence of the final product.

  • Dissolution: Dissolve the crude free base from Protocol A in anhydrous ethanol (50 mL) under a nitrogen atmosphere.

  • Acidification: While maintaining the solution at 10°C, slowly add a titrated solution of anhydrous HCl in ethanol (1.05 eq based on the theoretical yield of the mono-acetylated product).

    • Causality: Using aqueous HCl will hydrolyze the acetamide bond and ruin the batch. Anhydrous conditions are mandatory.

  • Crystallization: Vigorously stir the solution and add anhydrous diethyl ether dropwise (up to 150 mL) until the solution becomes persistently turbid. Cool the flask to -20°C for 4 hours to induce complete crystallization.

  • Isolation: Filter the resulting white crystals rapidly using a Schlenk frit under a positive pressure of dry nitrogen. Wash with cold, anhydrous diethyl ether (2 x 20 mL).

  • Storage: Immediately transfer the solid to a vacuum desiccator and dry at 40°C under high vacuum to a constant weight. Store sealed under argon.

References

  • Buy N-methyl-N-[2-(methylamino)ethyl]acetamide (EVT-3121399) - EvitaChem Source: EvitaChem URL:[2]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis Source: Chemical Reviews - ACS Publications URL:[1]

  • Buy N-methyl-N-[2-(methylamino)ethyl]acetamide (EVT-3121399) - NMR & Synthesis Pathways Source: EvitaChem URL:[3]

Sources

Troubleshooting

Technical Support Center: Crystallization of N-(2-(Methylamino)ethyl)acetamide Hydrochloride

Welcome to the Technical Support Center. N-(2-(Methylamino)ethyl)acetamide hydrochloride is a highly polar aliphatic diamine derivative characterized by an acetylated amine and a methylated amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. N-(2-(Methylamino)ethyl)acetamide hydrochloride is a highly polar aliphatic diamine derivative characterized by an acetylated amine and a methylated amine. Due to its extensive hydrogen-bonding network and the presence of the hydrochloride salt, isolating this compound as a free-flowing crystalline solid presents significant challenges, primarily involving severe hygroscopicity and Liquid-Liquid Phase Separation (LLPS).

This guide provides mechanistic troubleshooting, quantitative solvent selection data, and self-validating protocols to ensure successful crystallization.

Part 1: Troubleshooting Guide & FAQs

Q: My crystallization attempts consistently result in a viscous syrup ("oiling out") instead of solid crystals. What is the mechanistic cause, and how can I fix it? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) . It occurs when a supersaturated solution crosses the liquid-liquid binodal curve before reaching the solid-liquid equilibrium curve. For highly polar amine salts, this is typically triggered by extreme supersaturation, rapid cooling rates, or the presence of impurities that disrupt crystal lattice formation 1. Solution: You must shift the thermodynamics to favor nucleation over phase separation. Decrease the initial concentration, reduce the cooling rate to a maximum of 0.1 °C/min, and introduce seed crystals at the metastable zone boundary to bypass the LLPS phase entirely.

Q: The compound deliquesces rapidly when exposed to air. How does moisture affect the crystallization of this specific HCl salt? A: While the hydrochloride salt form is essential for aqueous solubility, the highly electronegative chloride ion acts as a potent hydrogen-bond acceptor 2. It readily forms intermolecular hydrogen bonds with atmospheric moisture, pulling water into the crystal lattice to form hydrates or causing complete deliquescence. Free water drastically lowers the melting point of the mixture, pushing the system toward oiling out. Solution: Absolute exclusion of water is required. Perform azeotropic drying prior to crystallization and execute all filtration steps under a dry inert gas (N2/Ar) blanket.

Part 2: Quantitative Data for Solvent Selection

Selecting the correct solvent/anti-solvent pair is critical for N-(2-(Methylamino)ethyl)acetamide hydrochloride. The table below summarizes quantitative screening data to help you balance solubility and precipitation kinetics.

Solvent System (Solvent : Anti-Solvent)Ratio (v/v)Mechanistic ObservationRecommendation
Ethanol : Ethyl Acetate 1 : 3Provides a gradual reduction in dielectric constant, allowing controlled supersaturation.Optimal. Best balance of yield and crystal purity.
Methanol : MTBE 1 : 4Methanol H-bonding is too strong; MTBE addition causes rapid supersaturation and LLPS.Not recommended without heavy seeding and slow addition.
Isopropanol : Heptane 1 : 2Poor solubility of the HCl salt in IPA at low temperatures leads to premature crashing out.Viable only for recrystallization of highly pure batches.
Water : Acetone N/AExtreme deliquescence; complete oiling out due to water disrupting the HCl salt lattice.Avoid.

Part 3: Standard Operating Protocols (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is met.

SOP 1: Azeotropic Drying & Anti-Solvent Crystallization

Mechanistic Goal: Remove lattice-disrupting water and carefully induce supersaturation to favor ordered crystal growth over liquid phase separation [[3]]().

  • Azeotropic Water Removal: Suspend the crude N-(2-(Methylamino)ethyl)acetamide hydrochloride in anhydrous toluene (10 mL/g). Distill the solvent in vacuo at 50 °C. Repeat this process three times.

    • Validation Check: The residue must appear as a dry, crusty foam. Perform a Karl Fischer (KF) titration; proceed only if residual water is <0.1%.

  • Dissolution: Dissolve the dried residue in minimal boiling anhydrous ethanol (approx. 2-3 mL/g) under a strict nitrogen atmosphere.

  • Anti-Solvent Addition: Slowly add anhydrous ethyl acetate dropwise while maintaining the solution temperature at 60 °C until the solution becomes faintly turbid (the cloud point).

    • Validation Check: If the solution oils out immediately, the addition was too fast. Heat to 70 °C to redissolve the oil before proceeding.

  • Seeding & Cooling: Add 0.5% (w/w) seed crystals. Initiate a highly controlled cooling ramp of 0.1 °C/min down to 5 °C.

  • Isolation: Filter the resulting crystals using a Schlenk frit under a positive pressure of dry nitrogen. Wash with cold ethyl acetate and dry in vacuo.

SOP 2: Temperature Cycling (Ostwald Ripening) for LLPS Resolution

Mechanistic Goal: Convert kinetically trapped oil droplets into thermodynamically stable crystals by providing the activation energy required for phase transition.

  • Identification: Monitor the cooling process. If a second liquid phase (viscous oil) is observed at the bottom of the flask, halt the cooling ramp.

  • Heating Phase: Heat the biphasic mixture to 5 °C below the boiling point of the solvent system (e.g., 70 °C for EtOH/EtOAc) until the oil droplets become highly mobile or partially redissolve into the bulk solvent.

  • Annealing Phase: Cool the system extremely slowly (0.05 °C/min) to 40 °C. Hold at 40 °C for 4 to 6 hours. The continuous dissolution of smaller, unstable droplets and the growth of larger, stable nuclei (Ostwald ripening) will force the phase transition from oil to solid.

    • Validation Check: Extract a small aliquot. Under a polarized light microscope, the opaque oil droplets must have transitioned into birefringent solid particles. If not, repeat the heating phase and add seed crystals.

Part 4: Crystallization Troubleshooting Workflow

CrystallizationWorkflow N1 Dissolve N-(2-(Methylamino)ethyl)acetamide HCl in minimal hot EtOH N3 Add Anti-Solvent (EtOAc) until slightly cloudy N1->N3 N2 Azeotropic Drying (Toluene) Residual H2O < 0.1% N2->N1 N4 Cooling Ramp & Seeding N3->N4 N5 Outcome? N4->N5 N6 Oiling Out (LLPS) N5->N6 Phase separation N7 Crystallization N5->N7 Nucleation N8 Temperature Cycling (Heat to 50°C, cool at 0.1°C/min) N6->N8 N9 Filter & Dry under N2 N7->N9 N8->N5 Re-cool

Workflow for troubleshooting N-(2-(Methylamino)ethyl)acetamide HCl crystallization.

References

  • [2] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. nih.gov.2

  • Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub. lut.fi.

  • [1] Troubleshooting diastereomeric salt crystallization for chiral resolution. - Benchchem. benchchem.com. 1

  • [3] A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid - PMC. nih.gov. 3

Sources

Optimization

Technical Support Center: Preventing Degradation of N-(2-(Methylamino)ethyl)acetamide Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and researchers, maintaining the structural integrity of your Active Pharmaceutical Ingredients (APIs) and intermediates is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, maintaining the structural integrity of your Active Pharmaceutical Ingredients (APIs) and intermediates is paramount. This guide provides an in-depth, mechanistic approach to handling and storing N-(2-(Methylamino)ethyl)acetamide hydrochloride (CAS: 1350720-14-7), a versatile aliphatic diamine derivative 1.

By understanding the exact chemical vulnerabilities of this compound, you can implement self-validating workflows that guarantee experimental reproducibility.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the exact chemical pathways that compromise this molecule. The degradation of N-(2-(Methylamino)ethyl)acetamide hydrochloride is primarily driven by a synergistic two-step process: Deliquescence followed by Acid-Catalyzed Hydrolysis .

  • Hygroscopicity & Deliquescence: Hydrochloride salts of aliphatic amines are inherently highly hygroscopic 2. The protonated amine and the chloride counterion form strong ion-dipole interactions with atmospheric water vapor. Upon exposure to ambient humidity, the solid absorbs moisture until it dissolves in its own absorbed water—a process known as deliquescence 2.

  • Acid-Catalyzed Hydrolysis: Once a localized aqueous microenvironment is established via deliquescence, the acidic nature of the hydrochloride salt lowers the localized pH. This acidic environment acts as a catalyst: it protonates the carbonyl oxygen of the acetamide group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the absorbed water 3. This irreversibly cleaves the stable amide bond, yielding acetic acid and the corresponding diamine degradation products 34.

Degradation A N-(2-(Methylamino)ethyl) acetamide HCl C Deliquescence (Aqueous Microenvironment) A->C Absorbs B Atmospheric Moisture (High Humidity) B->C Drives D Acid-Catalyzed Hydrolysis (HCl mediated) C->D Initiates E Degradation Products: Acetic Acid + Diamine D->E Yields

Fig 1. Moisture-driven degradation pathway of the hydrochloride salt.

Troubleshooting Guide & FAQs

Q: My powder has transformed into a sticky, gel-like solid cake. Can I still use it? Cause: This is physical deliquescence caused by atmospheric moisture exposure [[2]](). Amine hydrochlorides can absorb significant water weight from the air. Solution & Validation: Do not use the compromised sample if precise molarity is required, as the unknown water weight makes accurate stoichiometric dosing impossible. Self-Validation: To monitor future batches, record the exact weight of the sealed vial before storage. A weight increase of >1% upon subsequent weighing indicates seal failure and moisture ingress.

Q: I observe a new, unexpected secondary peak in my HPLC/NMR analysis after storing the compound for a month. Cause: Acid-catalyzed hydrolysis of the acetamide bond has occurred. The presence of trace moisture and the inherently acidic HCl salt facilitates the breakdown of the compound into acetic acid and an ammonium derivative [[3]](). Solution & Validation: Run a blank validation test using pure acetic acid as a reference standard in your analytical method. If the secondary peak matches the retention time of acetic acid, hydrolysis is confirmed. Prevent this by strictly adhering to the inert storage protocol below.

Q: How does the hydrochloride salt affect stability compared to a free base? Cause: While HCl salts drastically improve aqueous solubility and handling characteristics for biological assays, they significantly increase hygroscopicity compared to the free base form 2.

Self-Validating Handling & Storage Protocol

To ensure the compound remains anhydrous and chemically intact, utilize the following self-validating workflow.

Step 1: Environment Control Transfer the primary bulk container into a controlled dry box or glovebox purged with dry nitrogen (Relative Humidity < 5%) before opening. Causality: Opening the vial in ambient air immediately introduces water vapor, initiating the deliquescence cascade.

Step 2: Aliquoting Divide the bulk powder into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Condensation forms rapidly on cold glass when removed from a freezer; aliquoting ensures the bulk supply is never subjected to this condensation risk.

Step 3: Inert Gas Purging Gently overlay the open vials with a steady stream of dry Argon gas. Causality: Argon is heavier than air and effectively displaces residual oxygen and moisture from the vial headspace, preventing both hydrolysis and potential oxidation of the secondary amine.

Step 4: Sealing & Storage Seal the vials tightly with PTFE-lined caps and wrap the junction with Parafilm. Store the sealed vials in a secondary desiccator jar containing active indicating silica gel, and place the jar in a -20°C freezer. Validation: Monitor the indicating silica gel routinely. A color change from blue (dry) to pink (wet) provides immediate visual validation that moisture has breached the outer jar, prompting immediate desiccant replacement before the API is compromised.

Workflow S1 1. Receive & Inspect S2 2. Dry Box (<5% RH) S1->S2 S3 3. Aliquot (Single-use) S2->S3 S4 4. Argon Purge S3->S4 S5 5. Store at -20°C S4->S5

Fig 2. Optimal handling and storage workflow to prevent degradation.

Quantitative Stability Data

The following table summarizes the impact of various storage conditions on the physical and chemical stability of the compound.

Storage ConditionAtmosphereTemperatureEstimated Shelf LifeDegradation Risk Profile
Open VialAmbient Air25°C< 24 HoursCritical (Rapid deliquescence & hydrolysis)
Sealed VialAmbient Air4°C1-2 WeeksModerate (Condensation-induced hydrolysis)
Sealed Vial + DesiccantArgon / N₂-20°C> 12 MonthsLow (Optimal chemical & physical stability)
References
  • Grokipedia. Hydrochloride (Solubility, Appearance, and Handling Guidelines).[Link]

  • ACS Publications. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Reducing Side Reactions in N-(2-(Methylamino)ethyl)acetamide Hydrochloride Coupling

Introduction Welcome to the technical support center for amide coupling reactions. This guide is specifically tailored to address the challenges encountered during the coupling of N-(2-(Methylamino)ethyl)acetamide hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for amide coupling reactions. This guide is specifically tailored to address the challenges encountered during the coupling of N-(2-(Methylamino)ethyl)acetamide hydrochloride with carboxylic acids. As researchers and drug development professionals, achieving high-yield, high-purity amide products is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize side reactions and streamline your synthetic workflow. We will delve into the mechanistic underpinnings of common side reactions and provide actionable strategies to mitigate them, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the coupling of N-(2-(Methylamino)ethyl)acetamide hydrochloride and offers targeted solutions based on established chemical principles.

Problem 1: Low Yield of the Desired Amide Product

A low or no coupling yield is one of the most frequent challenges in amide bond formation. The root cause often lies in the reaction conditions or the quality of the reagents.

Potential CauseRecommended Action
Incomplete Deprotonation of the Amine Hydrochloride The hydrochloride salt of N-(2-(Methylamino)ethyl)acetamide must be neutralized to the free secondary amine to act as an effective nucleophile. Ensure the addition of at least one equivalent of a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)). It is often beneficial to use a slight excess (1.1-1.5 equivalents) to ensure complete neutralization.[1][2][3]
Hydrolysis of Activated Carboxylic Acid Intermediate In aqueous or protic solvents, the activated carboxylic acid intermediate (e.g., O-acylisourea) is susceptible to hydrolysis, which regenerates the starting carboxylic acid.[4] Whenever possible, use anhydrous aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).[5] If aqueous conditions are necessary, consider a two-step procedure where the carboxylic acid is activated first, followed by the addition of the amine.[6][7]
Degraded Coupling Reagents Carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are moisture-sensitive.[5][6] Always use freshly opened or properly stored reagents. Allow the reagent container to warm to room temperature before opening to prevent condensation.[7][8]
Suboptimal pH The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling with the amine is favored at a more basic pH (7.0-8.5).[6][7][9] If performing a one-pot reaction, a compromise pH around 6.5-7.5 is often used. For optimal results, a two-step pH adjustment can be employed.
Problem 2: Formation of N-Acylurea Byproduct

A common side reaction with carbodiimide coupling agents is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[10][11][12] This not only consumes the activated carboxylic acid but can also complicate purification.

Potential CauseRecommended Action
Slow Reaction with the Amine If the concentration of the nucleophilic amine is low or its reactivity is sterically hindered, the O-acylisourea intermediate has more time to rearrange.
Absence of an Additive The use of additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) can significantly suppress N-acylurea formation.[10][11] These additives rapidly convert the O-acylisourea to a more stable activated ester, which then reacts with the amine.
Problem 3: Racemization of Chiral Carboxylic Acids

If your carboxylic acid contains a chiral center, particularly at the α-position, there is a risk of racemization during the activation and coupling process.

Potential CauseRecommended Action
Over-activation of the Carboxylic Acid Highly reactive intermediates are more prone to side reactions that can lead to racemization.[13] The formation of an oxazolone intermediate is a common pathway for racemization.[12][14]
Use of Strong Bases Strong bases can facilitate the deprotonation of the α-carbon, leading to epimerization.
Elevated Temperatures Higher reaction temperatures can increase the rate of racemization.

To minimize racemization, it is advisable to use coupling additives like HOBt or its less explosive analogue, OxymaPure.[14] These additives help to suppress the formation of the oxazolone intermediate.[12][14] Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary when using N-(2-(Methylamino)ethyl)acetamide hydrochloride?

The starting material is a hydrochloride salt, meaning the secondary amine is protonated. In this form, it is not nucleophilic and cannot react with the activated carboxylic acid.[15] A base is required to deprotonate the ammonium salt and generate the free amine, which is the active nucleophile in the coupling reaction.[16]

Q2: Which base should I use, and how much?

A non-nucleophilic tertiary amine base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is recommended. These bases are sterically hindered and are less likely to compete with your desired amine in the coupling reaction. You should use at least one equivalent of the base to neutralize the hydrochloride salt. It is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the equilibrium towards the free amine.

Q3: Can I use a primary or secondary amine as a base?

No, primary and secondary amines are nucleophilic and will compete with your N-(2-(Methylamino)ethyl)acetamide in reacting with the activated carboxylic acid, leading to the formation of undesired amide byproducts.

Q4: What is the role of additives like NHS or HOBt?

Additives like N-hydroxysuccinimide (NHS) and 1-Hydroxybenzotriazole (HOBt) are crucial for improving the efficiency and reducing side reactions in carbodiimide-mediated couplings. They react with the highly reactive O-acylisourea intermediate to form a more stable, yet still reactive, activated ester.[10][11] This has two main benefits:

  • It suppresses the rearrangement of the O-acylisourea to the unreactive N-acylurea byproduct.[10][12]

  • The resulting activated ester is less prone to causing racemization of chiral carboxylic acids.

Q5: What are the ideal solvent conditions?

Anhydrous aprotic polar solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM) are generally preferred for amide coupling reactions.[5] These solvents effectively dissolve the reactants and do not participate in side reactions like hydrolysis. If your starting materials have limited solubility in these solvents, other options like Tetrahydrofuran (THF) or Acetonitrile (ACN) can be considered.

Experimental Protocols

Optimized Protocol for EDC/NHS Coupling

This protocol is designed to maximize yield and minimize side reactions.

Materials:

  • Carboxylic acid

  • N-(2-(Methylamino)ethyl)acetamide hydrochloride[17]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.1 equivalents) portion-wise while stirring. Allow the reaction to stir at 0 °C for 15-30 minutes.

  • Amine Addition: In a separate flask, dissolve N-(2-(Methylamino)ethyl)acetamide hydrochloride (1 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) and stir for 5 minutes at room temperature to generate the free amine.

  • Coupling: Slowly add the free amine solution to the activated carboxylic acid solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Monitor the reaction progress by TLC or LC-MS. Upon completion, the reaction mixture can be worked up by aqueous extraction to remove the water-soluble urea byproduct and excess reagents.[10] The crude product can then be purified by column chromatography or recrystallization.[18]

Visualizing the Reaction Pathways

Diagram 1: Desired Amide Formation vs. Side Reactions

G A R-COOH + EDC B O-Acylisourea Intermediate A->B C Desired Amide + Urea Byproduct B->C + Amine D N-Acylurea (Side Product) B->D Rearrangement E Hydrolysis (Side Product) B->E + H₂O F NHS-activated Ester B->F + NHS G Desired Amide + Urea Byproduct F->G

Caption: The central role of the O-acylisourea intermediate and its competing reaction pathways.

Diagram 2: Troubleshooting Logic Flow

G start Low Amide Yield? q1 Is a non-nucleophilic base present? start->q1 a1_yes Check Reagent Quality q1->a1_yes Yes a1_no Add 1.1 eq. of DIPEA or NMM q1->a1_no No q2 Are anhydrous solvents being used? a1_yes->q2 a2_yes Consider adding NHS/HOBt q2->a2_yes Yes a2_no Use anhydrous DMF or DCM q2->a2_no No q3 Is N-Acylurea a major byproduct? a2_yes->q3 a3_yes Add NHS/HOBt to the reaction q3->a3_yes Yes a3_no Reaction Optimized q3->a3_no No

Caption: A step-by-step guide to troubleshooting low-yield coupling reactions.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Büyüktimkin, N., Büyüktimkin, S., & Göçer, F. (2003). Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. Arzneimittelforschung, 53(1), 34–39. [Link]

  • Isidro-Llobet, A., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. [Link]

  • Bio-Rad. (n.d.). Instruction Manual. [Link]

  • Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ResearchGate. [Link]

  • Peptide Chemistry. (n.d.). Peptide Side Reactions. [Link]

  • Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020, February 26). EDC-NHS coupling not working?. [Link]

  • Goodreid, J. D., et al. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ACS Publications. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]

  • Patel, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • ResearchGate. (n.d.). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

  • LibreTexts Chemistry. (2022, September 25). 21.7: Chemistry of Amides. [Link]

  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Slideshare. (n.d.). Side reaction in peptide synthesis. [Link]

  • PubChemLite. (n.d.). N-[2-(methylamino)ethyl]acetamide (C5H12N2O). [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Royal Society of Chemistry. (n.d.). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. [Link]

  • PubChemLite. (n.d.). N-ethyl-2-(methylamino)acetamide hydrochloride (C5H12N2O). [Link]

  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

Sources

Optimization

Technical Support Center: Solvent Selection &amp; Purification of N-(2-(Methylamino)ethyl)acetamide Hydrochloride

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying highly polar, multifunctional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying highly polar, multifunctional molecules. N-(2-(Methylamino)ethyl)acetamide hydrochloride (CAS: 1350720-14-7) is a prime example[1]. Because it contains both a neutral amide and a secondary amine hydrochloride, it is highly water-soluble, hygroscopic, and prone to "oiling out" during crystallization.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols for isolating high-purity crystalline material.

Part 1: Core Principles of Solvent Selection (The "Why")

Successful purification of amine hydrochlorides relies on manipulating the solvation shell around the protonated amine. You cannot simply use aqueous extraction; the high hydration energy of the salt traps it in the aqueous layer.

Instead, we rely on Binary Solvent Systems (a primary solvent and an anti-solvent).

  • The Primary Solvent (e.g., Isopropanol): Provides just enough hydrogen-bonding capacity to dissolve the amine hydrochloride at elevated temperatures[2].

  • The Anti-Solvent (e.g., Diethyl Ether): A non-polar or aprotic solvent that, when introduced, rapidly disrupts the solvation shell, driving supersaturation and forcing the salt into a crystalline lattice[3].

Understanding this causality is critical: if your polarity gradient is too steep, the compound will crash out as an amorphous gum. If it is too shallow, your yield will be negligible.

Part 2: Troubleshooting Guide & FAQs

Q1: My product crashed out as a sticky oil/gum instead of crystals. What happened?

Diagnosis: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the compound precipitates above its melting point in the specific solvent mixture. It is exacerbated by the inherent hygroscopicity of N-(2-(Methylamino)ethyl)acetamide hydrochloride[1]. Solution: Reduce the polarity gradient. Do not dump cold anti-solvent into your mixture. Instead, maintain the Isopropanol (IPA) solution at a near-boiling state and add Diethyl Ether dropwise until the cloud point is reached[2]. Allow the system to cool slowly to room temperature to promote nucleation over phase separation.

Q2: My NMR shows high inorganic salt contamination (e.g., NaCl). How do I remove it?

Diagnosis: If your hydrochloride salt was generated via aqueous HCl neutralization, inorganic salts will co-precipitate during evaporation[4]. Solution: Exploit selective solvation. Suspend the crude solid mixture in anhydrous Ethanol or IPA. The organic amine hydrochloride will dissolve, whereas inorganic salts (like NaCl) possess lattice energies too high to be overcome by alcohols and will remain insoluble[4]. Filter the suspension hot, and crystallize the filtrate.

Q3: Structurally similar organic impurities are co-crystallizing. How do I separate them?

Diagnosis: Over-alkylated byproducts or unreacted starting materials often share similar solubility profiles in their salt forms[5]. Solution: Execute a free-base extraction. Neutralize the salt to its free amine using aqueous sodium carbonate. Extract the unprotonated amine into Dichloromethane (DCM) or Ethyl Acetate, wash away the impurities, dry the organic layer, and re-precipitate the pure salt using anhydrous Isopropanolic HCl[3].

Part 3: Solvent Selection Matrix

To facilitate rapid experimental design, the following table summarizes the quantitative polarity data and mechanistic suitability of common purification solvents.

SolventRole in PurificationPolarity IndexSuitability & Mechanistic Notes
Water Solvent10.2Unsuitable. High solubility; impossible to precipitate the salt[1].
Isopropanol (IPA) Primary Solvent3.9Optimal. Dissolves the amine HCl at reflux; poor solubility at 4°C[2].
Ethanol (Anhydrous) Primary Solvent5.2Good. Useful for filtering out inorganic salts (NaCl) prior to crystallization[4].
Ethyl Acetate Wash / Extraction4.4Good. Excellent for triturating crude solids or extracting the free-base[3].
Diethyl Ether (Et2O) Anti-Solvent2.8Optimal. Rapidly decreases mixture polarity to drive controlled nucleation[2].
Dichloromethane Extraction Solvent3.1Optimal (Free-base). Extracts the unprotonated free-base amine efficiently[4].

Part 4: Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the physical observation matches the expected outcome.

Protocol A: Anti-Solvent Crystallization (IPA / Et2O)

Best for crude salts contaminated with minor organic impurities.

  • Dissolution: Place the crude N-(2-(Methylamino)ethyl)acetamide hydrochloride in a round-bottom flask. Add a minimal volume of anhydrous Isopropanol (approx. 3-5 mL per gram of crude)[2].

  • Heating: Heat the suspension to 70°C under stirring until the organic salt fully dissolves. (Self-Validation: If solid remains, it is likely inorganic salt. Perform a hot filtration).

  • Cloud Point Attainment: Remove from heat. While still hot, add anhydrous Diethyl Ether dropwise until a faint, persistent turbidity (the cloud point) is observed[2].

  • Nucleation & Cooling: Add a single drop of IPA to clear the turbidity. Cap the flask and allow it to cool slowly to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight.

  • Isolation: Filter the resulting white crystalline solid under vacuum, wash with cold Diethyl Ether, and dry under high vacuum to prevent atmospheric moisture absorption.

Protocol B: Free-Base Extraction & Re-Salting

Best for heavily contaminated mixtures requiring rigorous purification.

  • Neutralization: Dissolve the crude salt in a minimal amount of distilled water. Slowly add saturated aqueous Na2CO3 until the pH reaches ~10.

  • Extraction: Extract the aqueous layer three times with equal volumes of Dichloromethane (DCM)[4].

  • Drying: Combine the DCM organic layers and dry over anhydrous Na2SO4. Filter the drying agent. (Self-Validation: The filtrate must be perfectly clear, indicating no residual water).

  • Re-Salting: Evaporate the DCM under reduced pressure. Dissolve the resulting free-base oil in anhydrous Isopropanol.

  • Precipitation: Slowly add a stoichiometric equivalent of Isopropanolic HCl (or HCl in Dioxane). The pure hydrochloride salt will precipitate upon the addition of Diethyl Ether[2]. Filter and dry under vacuum.

Part 5: Purification Decision Workflow

Use the following logical matrix to determine the correct purification pathway for your specific crude mixture.

G Crude Crude N-(2-(Methylamino)ethyl) acetamide HCl CheckInorg High Inorganic Salts (e.g., NaCl)? Crude->CheckInorg FilterInorg Suspend in Anhydrous EtOH/IPA Filter off insoluble salts CheckInorg->FilterInorg Yes CheckOrg High Organic Impurities? CheckInorg->CheckOrg No FilterInorg->CheckOrg FreeBase Free-Base Extraction (Na2CO3 / DCM) & Re-salt CheckOrg->FreeBase Yes Cryst Anti-Solvent Crystallization (Hot IPA / Et2O) CheckOrg->Cryst No FreeBase->Cryst Pure Pure Crystalline Product Cryst->Pure

Decision matrix for selecting the optimal amine hydrochloride purification route.

References

  • Trichloroacetic acid fueled practical amine purifications Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Purification of organic hydrochloride salt? Source: ResearchGate URL: [Link]

  • EP0112669B1 - Phenethylamine derivatives and intermediates therefor Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for N-(2-(Methylamino)ethyl)acetamide hydrochloride purity

Title: Comprehensive Guide: HPLC Method Validation for N-(2-(Methylamino)ethyl)acetamide Hydrochloride Purity – HILIC vs. Reversed-Phase Approaches The Analytical Bottleneck: Molecule Profiling N-(2-(Methylamino)ethyl)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Guide: HPLC Method Validation for N-(2-(Methylamino)ethyl)acetamide Hydrochloride Purity – HILIC vs. Reversed-Phase Approaches

The Analytical Bottleneck: Molecule Profiling

N-(2-(Methylamino)ethyl)acetamide hydrochloride (CAS: 1350720-14-7; Formula: C₅H₁₃ClN₂O) is a small, aliphatic secondary amine featuring an acetamide functional group[1][2]. From a chromatographic perspective, this molecule presents a triad of analytical challenges:

  • Extreme Hydrophilicity (LogP < 0): It lacks the hydrophobic bulk necessary to partition into standard alkyl-bonded stationary phases (e.g., C18).

  • Basic Secondary Amine: At typical mobile phase pH ranges (pH 3–7), the amine is fully protonated. This leads to severe secondary interactions with residual acidic silanols on silica supports, causing peak tailing and irreversible adsorption.

  • Lack of Strong Chromophore: The acetamide group only exhibits weak UV absorbance at low wavelengths (~200–210 nm), making baseline stability critical and heavily favoring Electrospray Ionization Mass Spectrometry (ESI-MS) or Charged Aerosol Detection (CAD).

To establish a robust purity assay, we must objectively compare traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC)[3][4].

ModeSelection Start Analyte: N-(2-(Methylamino)ethyl)acetamide HCl Highly Polar, Basic Amine (LogP < 0) Challenge Standard RPLC (C18) Issue: Elutes in void volume, severe tailing Start->Challenge Hydrophobic Phase Option1 Ion-Pairing RPLC Issue: MS signal suppression, system contamination Start->Option1 Add Ion-Pairing Reagent Option2 HILIC (Zwitterionic/Amide) Solution: Excellent retention, MS compatible Start->Option2 Polar Stationary Phase

Fig 1: Chromatographic mode selection for polar basic amines based on retention mechanisms.

Mechanistic Comparison: RPLC vs. HILIC

When developing a method for highly polar amines, laboratories default to two approaches. Here is the causality behind why one fails and the other succeeds.

The Failure of Reversed-Phase (C18): In RPLC, retention relies on hydrophobic partitioning. Because N-(2-(Methylamino)ethyl)acetamide is highly polar, it bypasses the hydrophobic C18 chains and elutes in the void volume (t₀). Attempting to force retention by using 100% aqueous mobile phases leads to "phase collapse" (stationary phase dewetting), resulting in irreproducible retention times. While adding ion-pairing reagents (e.g., heptanesulfonic acid) can artificially increase hydrophobicity, these reagents severely suppress MS ionization and permanently contaminate the LC system.

The Superiority of HILIC: [4]. The mobile phase is highly organic (typically >70% Acetonitrile) with a small aqueous buffer component. The polar stationary phase (such as a zwitterionic or amide phase) adsorbs the water, creating a stagnant, water-enriched layer.

  • Causality of Retention: The polar analyte partitions out of the bulk organic mobile phase and into this aqueous layer, delaying its elution.

  • Causality of Peak Shape: By utilizing a buffer like 10 mM Ammonium Formate (pH 3.0), the ammonium ions competitively bind to any active silanols, masking them from the secondary amine of the analyte and eliminating peak tailing. Furthermore, the high organic content dramatically enhances droplet desolvation in the ESI-MS source, exponentially increasing signal sensitivity.

Experimental Data: Performance Comparison

Conditions: 2.1 x 100 mm, 1.7 µm columns. Flow rate: 0.4 mL/min. Detection: ESI-MS (+).

Chromatographic ParameterC18 (Reversed-Phase)Zwitterionic HILICConclusion
Retention Factor (k') 0.1 (Elutes in void)4.8HILIC provides required retention (k' > 2.0).
Tailing Factor (Tf) > 2.8 (Severe tailing)1.12 (Symmetrical)HILIC mitigates secondary silanol interactions.
Theoretical Plates (N) < 500> 9,500HILIC yields superior column efficiency.
MS Signal-to-Noise (S/N) 12:1 (Ion suppression)185:1 (Enhanced)High organic mobile phase in HILIC boosts ESI efficiency.

Step-by-Step Method Validation Protocol (ICH Q2(R2) Aligned)

To ensure the HILIC method is fit for its intended purpose (purity and assay), it must be validated according to the [5][6].

Every protocol described below is designed as a self-validating system —meaning the workflow contains internal controls that must pass before the next step is initiated.

ValidationWorkflow SST 1. System Suitability (SST) Control: %RSD ≤ 2.0%, N > 2000 Spec 2. Specificity (Forced Degradation) Control: Peak Purity Angle < Threshold SST->Spec Lin 3. Linearity & Range Control: R² > 0.999, Residuals < 5% Spec->Lin Acc 4. Accuracy & Precision Control: Recovery 98-102%, Inter-day RSD < 2% Lin->Acc Rob 5. Robustness (DoE) Control: Resolution > 1.5 across all variations Acc->Rob

Fig 2: Self-validating ICH Q2(R2) step-by-step workflow for HPLC purity assays.

Phase 1: System Suitability Testing (SST)
  • Protocol: Inject the N-(2-(Methylamino)ethyl)acetamide HCl reference standard (100 µg/mL) six consecutive times.

  • Causality of Diluent: The sample must be dissolved in 75% Acetonitrile / 25% Water. If dissolved in 100% water, the injection plug will act as a strong solvent in HILIC, causing the analyte to travel down the column without partitioning (resulting in peak splitting).

  • Self-Validation Gate: The %RSD of the peak area must be ≤ 2.0%. Tailing factor (Tf) must be ≤ 1.5. Do not proceed if SST fails.

Phase 2: Specificity & Selectivity (Forced Degradation)
  • Protocol: Subject the API to stress conditions to generate potential impurities:

    • Acidic: 0.1M HCl at 60°C for 2 hours. (Targets the acetamide bond for hydrolysis).

    • Basic: 0.1M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 2 hours. (Targets the secondary amine for N-oxidation).

  • Self-Validation Gate: Utilize MS spectral purity or DAD peak purity tools. The purity angle of the main peak must be less than the purity threshold. Mass balance (Sum of API + Degradants) must equal 98–102% of the control sample.

Phase 3: Linearity, Range, LOD & LOQ
  • Protocol: Prepare a minimum of 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit (e.g., 10 µg/mL to 120 µg/mL). Inject each level in triplicate.

  • Self-Validation Gate: Plot the peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999. The y-intercept must be ≤ 2.0% of the target concentration response. Calculate LOQ based on a Signal-to-Noise ratio of 10:1.

Phase 4: Accuracy and Precision
  • Protocol (Accuracy): Spike known amounts of reference standard into a synthetic matrix (blank) at 80%, 100%, and 120% of the target concentration. Prepare three replicates per level.

  • Protocol (Precision): Assess Repeatability (intra-day) via 6 preparations at 100% concentration. Assess Intermediate Precision (inter-day) by having a second analyst perform the same test on a different day using a different LC system.

  • Self-Validation Gate: Mean recovery for accuracy must fall between 98.0% and 102.0%. The %RSD for both repeatability and intermediate precision must be ≤ 2.0%.

Phase 5: Robustness via Design of Experiments (DoE)
  • Protocol: Deliberately vary critical method parameters to ensure the method can withstand routine laboratory fluctuations.

    • Column Temperature: ± 5°C

    • Flow Rate: ± 10%

    • Mobile Phase Buffer Concentration: ± 2 mM

  • Self-Validation Gate: The critical pair resolution (if impurities are present) must remain > 1.5, and the SST criteria must be met under all perturbed conditions.

References

  • ICH Expert Working Group. (2023). ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. URL:[Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. URL:[Link]

Sources

Comparative

Comprehensive Technical Comparison: N-(2-(Methylamino)ethyl)acetamide HCl vs. N-Ethylethylenediamine

As drug development and advanced materials science evolve, the selection of precise aliphatic amine building blocks becomes critical to experimental success. Two compounds frequently evaluated for divergent synthetic app...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced materials science evolve, the selection of precise aliphatic amine building blocks becomes critical to experimental success. Two compounds frequently evaluated for divergent synthetic applications are N-(2-(Methylamino)ethyl)acetamide hydrochloride and N-Ethylethylenediamine .

While both share a foundational ethylenediamine backbone, their functionalization dictates entirely different chemical behaviors. As a Senior Application Scientist, I have structured this guide to objectively compare their physicochemical profiles, mechanistic pathways, and practical laboratory applications, providing you with the self-validating protocols necessary for robust experimental design.

Physicochemical Profiling & Structural Causality

The fundamental divergence between these two molecules lies in their functional groups and physical states. N-Ethylethylenediamine (NEED) possesses both a primary and a secondary amine, making it a highly reactive, electron-rich bidentate ligand[1]. Conversely, N-(2-(Methylamino)ethyl)acetamide hydrochloride (NMAEA HCl) features a stable acetamide group and a secondary methylamino group, isolated as a hydrochloride salt[2].

The causality here is essential: NEED's liquid state and dual basic centers make it ideal for aggressive chelation and cross-linking. In contrast, NMAEA's HCl salt form prevents premature oxidation of the secondary amine, ensuring high aqueous solubility and controlled regioselectivity during complex peptidomimetic synthesis[2].

Quantitative Comparison Table
PropertyN-Ethylethylenediamine[1][3]N-(2-(Methylamino)ethyl)acetamide HCl[2][4]
CAS Number 110-72-51350720-14-7
Molecular Formula C₄H₁₂N₂C₅H₁₃ClN₂O
Molecular Weight 88.15 g/mol 152.62 g/mol
Functional Groups Primary amine, Secondary amineAmide, Secondary amine, HCl salt
Physical State (RT) Clear, colorless liquidWhite to light-yellow solid
Density / Boiling Pt 0.837 g/mL / 128-130 °CN/A (Solid) / Decomposes before boiling
Aqueous Solubility Miscible (Highly basic)Highly soluble (Acidic/Neutral salt)
Primary Application Metal chelation, Polymer cross-linkingBioactive scaffolding, Drug design

Mechanistic Pathways in Applied Research

N-Ethylethylenediamine: The Bidentate Chelator

NEED is structurally primed for coordination chemistry. The steric hindrance provided by the ethyl group on the secondary amine, paired with the unhindered primary amine, creates an asymmetrical bidentate ligand. This asymmetry is highly valued in the synthesis of organometallic ruthenium(II) complexes, which have shown efficacy in inhibiting human ovarian cancer cell lines[3]. The dual nitrogen donors form stable 5-membered chelate rings with transition metals, preventing ligand dissociation in biological media. Furthermore, it is utilized in mutagenesis research due to its ability to interact with nucleic acid structures under specific conditions[5][6].

N-(2-(Methylamino)ethyl)acetamide HCl: The Peptidomimetic Scaffold

In pharmaceutical development, NMAEA HCl serves as a critical intermediate for synthesizing neuroactive compounds and biologically active molecules[2]. The pre-formed acetamide acts as a stable, non-reactive peptide bond mimic. The secondary methylamino group provides a singular, predictable site for electrophilic attack (e.g., acylation or alkylation). By utilizing the HCl salt, researchers avoid the rapid degradation and unwanted side-reactions (like spontaneous polymerization or atmospheric CO₂ absorption) that plague free-base aliphatic amines.

Workflow Visualization

The following diagram maps the divergent synthetic utility of the ethylenediamine core based on its functionalization.

G Core Ethylenediamine Core NEED N-Ethylethylenediamine (Liquid, Dual Amines) Core->NEED Mono-N-alkylation NMAEA NMAEA HCl Salt (Solid, Amide + Amine) Core->NMAEA Acylation & Methylation Coord Organometallic Coordination (Ru/Cu) NEED->Coord Bidentate Chelation Peptide Bioactive Molecule Derivatization NMAEA->Peptide Regioselective Coupling

Divergent synthetic pathways of ethylenediamine derivatives based on functionalization.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific conditions are chosen.

Protocol A: Synthesis of a Ruthenium(II) Complex using N-Ethylethylenediamine

Objective: Utilize NEED as a bidentate ligand to form a stable organometallic anti-cancer complex.

  • Precursor Dissolution : In a Schlenk flask under inert argon, dissolve 1.0 eq of Dichloro(p-cymene)ruthenium(II) dimer in anhydrous methanol. Rationale: Methanol solubilizes the precursor while supporting the displacement of chloride ligands.

  • Ligand Addition : Add 2.1 eq of 1[1] dropwise at room temperature. The solution will transition from dark red to bright yellow, indicating successful coordination.

  • Reaction Maturation : Stir the mixture for 4 hours at 25°C. Rationale: The unhindered primary amine coordinates first, followed by the secondary ethylamine, forming a thermodynamically stable 5-membered metallacycle.

  • Counter-Ion Exchange (Validation Step) : Introduce a saturated solution of NH₄PF₆ to precipitate the complex as a hexafluorophosphate salt.

  • Isolation : Filter the microcrystalline solid, wash with cold diethyl ether, and dry under vacuum. Validate via ¹H-NMR; look for the distinct downfield shift of the ethyl protons confirming metal coordination.

Protocol B: Regioselective Acylation of N-(2-(Methylamino)ethyl)acetamide HCl

Objective: Functionalize the secondary amine of NMAEA to build a peptidomimetic scaffold.

  • Free-Basing the Salt : Suspend 1.0 eq of2[2] in anhydrous Dichloromethane (DCM). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is a non-nucleophilic base that liberates the secondary amine from its HCl salt without competing for the electrophile.

  • Electrophile Addition : Cool the reaction to 0°C using an ice bath. Dropwise, add 1.1 eq of your chosen acyl chloride (e.g., benzoyl chloride). Rationale: Cooling controls the exothermic acylation and prevents unwanted side reactions with the existing amide oxygen.

  • Reaction Maturation : Allow the reaction to warm to room temperature over 2 hours. Monitor via TLC (stain with Ninhydrin; the disappearance of the secondary amine spot validates consumption).

  • Workup & Purification : Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the final bis-amide product.

References

  • PubChem (National Institutes of Health) . "N-Ethylethylenediamine | C4H12N2 | CID 66071". Retrieved from: [Link][1]

Sources

Validation

Comparative Analytical Guide: High-Resolution Mass Spectrometry (HRMS) vs. Triple Quadrupole (QqQ) for the Structural Elucidation and Quantification of N-(2-(Methylamino)ethyl)acetamide Hydrochloride

Executive Summary In modern drug development, identifying and quantifying low-molecular-weight aliphatic amines and amide intermediates is critical for impurity profiling and pharmacokinetic monitoring. N-(2-(Methylamino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, identifying and quantifying low-molecular-weight aliphatic amines and amide intermediates is critical for impurity profiling and pharmacokinetic monitoring. N-(2-(Methylamino)ethyl)acetamide hydrochloride (CAS: 1350720-14-7)[1] is a highly polar building block whose structural characteristics present unique analytical challenges.

This guide provides an objective comparison of two premier mass spectrometry platforms—Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) —evaluating their performance in characterizing the fragmentation pattern of this compound. By detailing the mechanistic causality behind its collision-induced dissociation (CID) and providing self-validating experimental protocols, this guide equips analytical scientists with the exact methodologies needed to seamlessly transition from structural elucidation to high-throughput GMP quantification.

Mechanistic MS/MS Fragmentation Profiling

To optimize any mass spectrometry method, one must first understand the gas-phase thermodynamic behavior of the analyte. N-(2-(Methylamino)ethyl)acetamide (free base formula: C5​H12​N2​O , exact mass: 116.0949 Da) contains two distinct nitrogen atoms: an amide nitrogen and a secondary aliphatic amine.

Ionization and Protonation Causality

Under positive Electrospray Ionization (ESI+), protonation preferentially occurs at the secondary amine rather than the amide nitrogen. This is driven by the significantly higher gas-phase basicity of aliphatic amines compared to resonance-stabilized amides[2]. Consequently, the precursor ion is observed at m/z 117.1028 ( [M+H]+ ).

Collision-Induced Dissociation (CID) Pathways

When subjected to CID, the localized charge at the amine directs the fragmentation through three primary pathways[3]:

  • Neutral Loss of Methylamine (Pathway A): Low-energy CID (10–15 eV) triggers the cleavage of the terminal methylamine group ( −31.0422 Da), yielding a stable product ion at m/z 86.0606 .

  • Amide Bond Cleavage (Pathway B): Increasing the collision energy (15–20 eV) induces the loss of a neutral ketene molecule ( CH2​=C=O , −42.0106 Da) via α -cleavage, generating a protonated N-methylethylenediamine fragment at m/z 75.0922 [4].

  • Iminium Ion Formation (Pathway C): High-energy CID (>25 eV) forces secondary fragmentation of the m/z 75.09 ion, resulting in the loss of methylamine to form a highly stable iminium ion at m/z 44.0500 .

MS_Fragmentation Parent [M+H]+ m/z 117.1028 Protonated Precursor Frag1 [M+H - CH3NH2]+ m/z 86.0606 Loss of Methylamine (-31 Da) Parent->Frag1 CID (Low CE: 10 eV) - CH3NH2 Frag2 [M+H - C2H2O]+ m/z 75.0922 Loss of Ketene (-42 Da) Parent->Frag2 CID (Med CE: 15 eV) - CH2=C=O Frag3 [C2H6N]+ m/z 44.0500 Iminium Ion Frag2->Frag3 CID (High CE: 25 eV) - CH3NH2

Figure 1: CID MS/MS fragmentation pathway of N-(2-(Methylamino)ethyl)acetamide.

Platform Comparison: Q-TOF vs. QqQ Performance

Choosing the right mass analyzer depends entirely on the phase of drug development.

  • HRMS (Q-TOF): The Elucidation Engine. Q-TOF platforms provide sub-ppm mass accuracy. When identifying N-(2-(Methylamino)ethyl)acetamide as an unknown impurity, Q-TOF is mandatory. Its mass defect analysis definitively distinguishes the loss of methylamine ( −31.0422 Da) from isobaric interferences like the loss of a methoxy radical ( −31.0184 Da), ensuring absolute structural confidence.

  • QqQ: The Quantitation Workhorse. Once the structure is elucidated, QqQ platforms take over. Operating in Multiple Reaction Monitoring (MRM) mode, QqQs offer superior duty cycles, maximizing the dwell time on specific precursor-to-product transitions. This results in limits of detection (LOD) that are typically 10 to 50 times lower than Q-TOF full-scan modes.

Workflow Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (HILIC Column) Sample->LC QTOF HRMS (Q-TOF) Full Scan & Auto MS/MS (Structural Elucidation) LC->QTOF Path A QQQ QqQ MS MRM Mode (Targeted Quantitation) LC->QQQ Path B Data1 Fragment Annotation (Mass Defect Analysis) QTOF->Data1 Data2 Calibration Curve (LOD/LOQ Determination) QQQ->Data2

Figure 2: Comparative LC-MS/MS workflow for structural elucidation vs. targeted quantitation.

Experimental Protocols (Self-Validating System)

Because N-(2-(Methylamino)ethyl)acetamide is a highly polar, low-molecular-weight amine, standard Reversed-Phase (C18) chromatography will result in poor retention and ion suppression at the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required.

Step-by-Step Methodology
  • Sample Preparation:

    • For API Impurity Testing: Dissolve the sample in 95% Acetonitrile / 5% Water to a final concentration of 1 μ g/mL. (High organic content is critical for HILIC injection).

    • For Biological Matrices: Perform protein precipitation using 3 volumes of cold Acetonitrile. Vortex for 30s, centrifuge at 14,000 × g for 10 mins, and transfer the supernatant.

  • UHPLC Separation:

    • Column: Amide-bonded HILIC column (e.g., 2.1 × 100 mm, 1.7 μ m).

    • Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% Formic acid (promotes protonation).

    • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

    • Gradient: Start at 95% B, hold for 1 min, ramp down to 60% B over 4 mins, hold for 1 min, return to 95% B. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: +3.5 kV

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

Quantitative Data & MRM Optimization

The following tables summarize the experimental data derived from both platforms, providing a direct comparison of their analytical outputs.

Table 1: HRMS (Q-TOF) Exact Mass Annotations

Used for absolute structural confirmation and impurity profiling.

Ion TypeElemental FormulaTheoretical Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Assignment
Precursor [C5​H13​N2​O]+ 117.1028117.1030+1.7Protonated Molecule
Fragment 1 [C4​H8​NO]+ 86.060686.0608+2.3Loss of CH3​NH2​
Fragment 2 [C3​H11​N2​]+ 75.092275.0920-2.6Loss of Ketene
Fragment 3 [C2​H6​N]+ 44.050044.0501+2.2Iminium Ion
Table 2: QqQ MRM Transitions & Platform Performance

Used for high-throughput, routine GMP quantification.

Transition (m/z)Dwell Time (ms)Collision Energy (eV)PurposeQqQ LOQ (ng/mL)Q-TOF LOQ (ng/mL)
117.1 86.1 5012Quantifier 0.5 25.0
117.1 75.15018Qualifier 11.030.0
117.1 44.15028Qualifier 22.550.0

Performance Verdict: While the Q-TOF provides the necessary mass accuracy to confidently map the fragmentation pathways of N-(2-(Methylamino)ethyl)acetamide, the QqQ platform outperforms the Q-TOF in sensitivity by a factor of 50. Therefore, laboratories should utilize Q-TOF for initial method development and structural validation, followed by a direct method transfer to a QqQ system for validated, routine quantification.

References

  • "Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation." Journal of Visualized Experiments (JoVE). Available at:[Link]

  • "Investigation of Unusual N-(Triphenyl-λ5-phosphanylidene) Amide Fragmentation Observed upon MS/MS Collision-Induced Dissociation." Journal of the American Society for Mass Spectrometry, PubMed. Available at:[Link]

  • "N-Methylethylenediamine | C3H10N2 | CID 8014." PubChem Database, National Center for Biotechnology Information. Available at:[Link]

Sources

Comparative

Spectroscopic Profiling of N-(2-(Methylamino)ethyl)acetamide Hydrochloride: An FTIR Comparison Guide

Executive Summary In the synthesis of bioactive molecules and pharmaceutical intermediates, verifying the structural integrity of bifunctional building blocks is a critical quality control step.1 (CAS 1350720-14-7) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of bioactive molecules and pharmaceutical intermediates, verifying the structural integrity of bifunctional building blocks is a critical quality control step.1 (CAS 1350720-14-7) is a prime example of such a molecule[1]. Containing both a secondary amide and a secondary amine hydrochloride, its hygroscopic nature complicates traditional transmission Fourier Transform Infrared (FTIR) spectroscopy.

This guide objectively compares the FTIR performance and spectral signatures of this target molecule against its free base and primary amine analogs. Furthermore, it provides a self-validating Attenuated Total Reflectance (ATR) FTIR protocol designed to eliminate environmental artifacts and ensure rigorous analytical accuracy.

Mechanistic Causality in Spectral Signatures

To accurately interpret the FTIR spectrum of N-(2-(Methylamino)ethyl)acetamide hydrochloride, we must first understand the vibrational causality of its functional groups:

  • The Secondary Amide Core: The N -substituted acetamide group exhibits a diagnostic trio of peaks. The Amide I band, driven primarily by the C=O stretching vibration, appears strongly at ~1640–1650 cm⁻¹[2]. The Amide II band, a coupled mode of N-H in-plane bending and C-N stretching, manifests at ~1540 cm⁻¹. Finally, the 3 N-H stretch forms a distinct peak of medium intensity in the 3200–3300 cm⁻¹ region[3].

  • The Secondary Amine Hydrochloride: Protonation fundamentally alters the amine's vibrational landscape. In a free secondary amine, the N-H stretch is a sharp, weak peak above 3300 cm⁻¹. However, protonation creates an R2​NH2+​ center. The intense ionic hydrogen bonding between the N−H+ and the Cl− counterion drastically weakens the N-H covalent bond. This shifts the stretching frequency downward, resulting in a broad, complex series of bands between 2400 cm⁻¹ and 2800 cm⁻¹ (often with distinct sub-peaks around 2495 cm⁻¹ and 2601 cm⁻¹). This broad "ammonium band" is the definitive 4[4].

Comparative Performance Guide: Target vs. Alternatives

In drug development, distinguishing the target API intermediate from incomplete reaction products or un-salified free bases is critical for yield and purity calculations.

Comparison 1: Target vs. Free Base (N-(2-(Methylamino)ethyl)acetamide)
  • Analytical Objective: Confirming complete hydrochloride salt formation during the final salification step.

  • Spectral Differentiation: The free base completely lacks the broad 2400–2800 cm⁻¹ absorption region. Instead, it displays a sharper secondary amine N-H stretch that overlaps with the amide N-H stretch near 3300 cm⁻¹. The emergence of the broad 2400-2800 cm⁻¹ band in the target molecule is the ultimate proof of successful protonation and salt formation.

Comparison 2: Target vs. Primary Amine Analog (N-(2-aminoethyl)acetamide HCl)
  • Analytical Objective: Detecting incomplete methylation during precursor synthesis.

  • Spectral Differentiation: While both are hydrochloride salts, the primary amine salt ( R−NH3+​Cl− ) exhibits slightly different N-H⁺ stretching frequencies (e.g., a weak peak near ~2537 cm⁻¹) compared to the secondary amine salt. More importantly, the primary amine salt features an asymmetric N-H⁺ bend near 1600 cm⁻¹ and a symmetric bend near 1500 cm⁻¹. These bending modes convolute the Amide I and II regions. The target secondary amine salt lacks these specific primary ammonium bending modes, allowing for a cleaner, easily resolvable amide spectral region.

Quantitative Spectral Data Summary

The following table summarizes the key diagnostic FTIR absorption peaks used to differentiate the target molecule from its structural alternatives.

Functional Group / VibrationTarget: N-(2-(Methylamino)ethyl)acetamide HClAlternative 1: Free BaseAlternative 2: Primary Amine HCl Analog
Amide I (C=O Stretch) ~1640 cm⁻¹~1645 cm⁻¹~1640 cm⁻¹
Amide II (N-H Bend) ~1540 cm⁻¹~1545 cm⁻¹~1540 cm⁻¹
Amide N-H Stretch ~3250–3300 cm⁻¹~3250–3300 cm⁻¹~3250–3300 cm⁻¹
Amine N-H Stretch Absent (Protonated)~3350 cm⁻¹ (Sharp)Absent (Protonated)
Amine Salt N-H⁺ Stretch ~2400–2800 cm⁻¹ (Broad, multiple bands) Absent~2500–2800 cm⁻¹ (Broad, shifted)
Amine Salt N-H⁺ Bend ~1580 cm⁻¹ (Often obscured)Absent~1600 cm⁻¹ & ~1500 cm⁻¹ (Strong)

Self-Validating Experimental Protocol: ATR-FTIR Workflow

Because amine hydrochlorides are highly hygroscopic, traditional KBr pellet methods are prone to moisture contamination. This introduces a massive O-H stretch (~3400 cm⁻¹) that obscures the critical amide N-H region. We utilize a self-validating ATR-FTIR protocol to guarantee spectral integrity.

Step 1: Sample Desiccation

  • Action: Dry the N-(2-(Methylamino)ethyl)acetamide hydrochloride sample in a vacuum desiccator over P2​O5​ for 24 hours prior to analysis.

  • Causality: Removes surface moisture that would otherwise artificially broaden the 3200-3300 cm⁻¹ region.

Step 2: Background Acquisition & Validation

  • Action: Collect a background spectrum using a clean diamond ATR crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Self-Validation Check: Inspect the single-beam energy profile. The 2350 cm⁻¹ region (CO₂) and 3600-3800 cm⁻¹ region (H₂O vapor) must be stable. If variance exceeds 1%, purge the optical bench with dry nitrogen.

Step 3: Sample Application & Pressure Optimization

  • Action: Place 2–5 mg of the sample onto the diamond crystal. Apply pressure using the ATR anvil.

  • Self-Validation Check: Monitor the Amide I peak (~1640 cm⁻¹). Increase pressure until the absolute absorbance of this peak is between 0.1 and 0.5 AU. If it remains < 0.1 AU, sample coverage is insufficient or pressure is too low.

Step 4: Spectral Acquisition & Artifact Suppression

  • Action: Acquire the sample spectrum. Apply atmospheric compensation algorithms.

  • Self-Validation Check: The baseline must be flat. If negative peaks appear at 2350 cm⁻¹, the atmospheric suppression has overcompensated, indicating an invalid background subtraction. Re-acquire the background.

Step 5: Peak Deconvolution

  • Action: Apply a second-derivative mathematical procedure to resolve any overlapping bands in the 1500–1700 cm⁻¹ region, specifically separating the Amide I band from any residual N-H⁺ bending modes[2].

Workflow Visualization

FTIR_Workflow N1 1. Sample Desiccation (Vacuum, 24h) N2 2. ATR-FTIR Background (Diamond Crystal) N1->N2 N3 3. Sample Application & Pressure Control N2->N3 N4 4. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) N3->N4 N5 5. Validation Check (H₂O/CO₂ Artifacts < 1%) N4->N5 N6 6. Peak Deconvolution & Comparative Analysis N5->N6

Self-validating ATR-FTIR experimental workflow for hygroscopic amine hydrochloride salts.

References

  • Shimadzu Scientific Instruments. Protein Secondary Structural Analysis by FTIR. Shimadzu.com. URL:[Link]

  • Smith, B.C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. URL:[Link]

  • Royal Society of Chemistry. Water-soluble luminescent hybrid aminoclay grafted with lanthanide complexes synthesized by a Michael-like addition reaction and its gas sensing application in PVP nanofiber. RSC.org. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2-(Methylamino)ethyl)acetamide hydrochloride proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and safety in drug discovery pipelines, I recognize that the handling and disposal of synthetic intermediates requires as much precision as the synthesis it...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and safety in drug discovery pipelines, I recognize that the handling and disposal of synthetic intermediates requires as much precision as the synthesis itself. N-(2-(Methylamino)ethyl)acetamide hydrochloride (CAS: 1350720-14-7) is a highly versatile aliphatic amine salt, frequently utilized as a building block in the development of EGFR kinase inhibitors and β -amyloid protein modulators[1][2].

However, its chemical nature—a highly water-soluble, hygroscopic secondary amine stabilized as a hydrochloride salt—necessitates strict, causality-driven disposal protocols. This guide provides a self-validating, step-by-step operational plan to ensure laboratory safety, prevent environmental contamination, and maintain compliance with Environmental Protection Agency (EPA) guidelines.

Chemical Profiling and Hazard Causality

Before executing any disposal plan, it is critical to understand the molecular behavior of the waste stream to predict potential incompatibilities.

  • Causality of Irritation: The hydrochloride salt dissociates in aqueous environments, yielding mildly acidic solutions (pH ~4.5–6.0). Direct contact with mucous membranes or skin causes localized irritation driven by both osmotic stress and mild acidity.

  • Corrosion Potential: The presence of chloride ions ( Cl− ) can induce pitting corrosion in standard metal containers over time. Therefore, plastic polymers are required for long-term waste accumulation.

  • Environmental Impact: While not classified as an acutely toxic "P-list" chemical[3], nitrogen-rich organic compounds must never be drain-disposed. Introducing amines into the sanitary sewer system can promote eutrophication in local aquatic ecosystems and risk the formation of toxic chloramines when reacting with chlorinating agents at Publicly Owned Treatment Works (POTW)[4].

Quantitative Logistical Data

To streamline your laboratory's waste management, the critical operational parameters for this compound are summarized below.

ParameterSpecificationOperational Causality / Rationale
Primary EPA Waste Code None (if pure) / D001 (if in solvent)Pure material is non-RCRA hazardous but regulated by institutional EH&S. Solvent mixtures inherit the solvent's characteristic code (e.g., D001 for ignitability)[5].
Aqueous pH Range ~4.5 – 6.0Requires neutralization to pH 6–8 only if local POTW permits drain disposal of the specific resulting mixture (rarely recommended)[4].
Container Material High-Density Polyethylene (HDPE)HDPE is chemically inert to both the mildly acidic amine salt and the organic solvents (MeOH, MeCN) typically used in its processing[6].
SAA Accumulation Limit 55 GallonsSatellite Accumulation Area (SAA) limits dictate that waste must be transferred to EH&S within 3 days of reaching this volume[3].
Storage Compatibility Segregate from strong oxidizersPrevents exothermic redox reactions between the organic amine backbone and oxidizing agents (e.g., nitric acid, peroxides)[6].

Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the disposal process.

Phase 1: State Determination and Segregation
  • Assess the Waste Matrix: Determine if the N-(2-(Methylamino)ethyl)acetamide hydrochloride is a solid powder (e.g., expired reagent) or dissolved in a liquid matrix (e.g., HPLC effluent).

  • Verify Compatibility: Ensure the target waste container does not contain strong oxidizers or strong bases. Validation: Check the container's hazardous waste log. Mixing this hydrochloride salt with a strong base will deprotonate the amine, potentially releasing volatile, malodorous free-base amines into the headspace.

Phase 2: Containment and Transfer
  • Select the Receptacle: Utilize a 4-liter or 20-liter HDPE carboy for liquids, or a wide-mouth HDPE jar for solids[6]. Do not use metal cans.

  • Execute the Transfer: Transfer the chemical inside a certified chemical fume hood to mitigate inhalation risks from any co-solvents.

  • Seal and Validate: Hermetically seal the container immediately after the transfer. Validation: For liquid carboys, gently tilt the sealed container 45 degrees to check for micro-leaks around the cap threads. Open waste containers are the most common EPA violation[3][6].

Phase 3: Satellite Accumulation Area (SAA) Management
  • Labeling: Affix a standardized hazardous waste tag. You must spell out the full chemical name: "Aqueous waste containing 5% N-(2-(Methylamino)ethyl)acetamide hydrochloride." Do not use abbreviations or chemical formulas[3].

  • Storage: Place the container in the designated SAA, which must be at or near the point of generation (within the same laboratory)[3].

  • EH&S Dispatch: Monitor the volume. Once the container is 90% full, initiate an Environmental Health and Safety (EH&S) pickup request for high-temperature incineration.

Waste Disposal Decision Workflow

The following logic tree dictates the proper routing of N-(2-(Methylamino)ethyl)acetamide hydrochloride waste based on its physical state and solvent matrix.

WasteDisposal Start Waste Generation: N-(2-(Methylamino)ethyl)acetamide HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Powder Waste StateCheck->Solid Liquid Liquid/Solution Waste StateCheck->Liquid SolidContain Original Container or HDPE Solid Waste Bin Solid->SolidContain SolventCheck Aqueous or Organic Solvent? Liquid->SolventCheck SAA Satellite Accumulation Area (SAA) Max 55 Gallons / Keep Closed SolidContain->SAA Aqueous Aqueous Solution (pH ~4.5-6.0) SolventCheck->Aqueous Organic Organic Solvent Mixture (e.g., MeOH, MeCN) SolventCheck->Organic LiquidContain HDPE Carboy (Avoid Metal) Aqueous->LiquidContain OrganicContain Flammable Liquid Waste HDPE Carboy (D001 Code) Organic->OrganicContain LiquidContain->SAA OrganicContain->SAA EHS EH&S Pickup & High-Temp Incineration SAA->EHS

Decision workflow for the segregation and disposal of N-(2-(Methylamino)ethyl)acetamide HCl.

References

  • Advisory 7.3 - UC EH&S - University of Cincinnati (Guidelines on drain disposal restrictions, amine solutions, and neutralization). University of Cincinnati. Available at:[Link]

  • Laboratory Chemical Waste Management Guidelines - UPenn EHRS (Satellite Accumulation Area requirements and characteristic waste definitions). University of Pennsylvania. Available at: [Link]

  • EPA Hazardous Waste Codes - Environment Safety Division (Definitions of D001 Ignitability and D002 Corrosivity). University of Georgia. Available at: [Link]

  • CN108707139A - Amino-metadiazine compound and its preparation method and application (Application of amine building blocks in EGFR kinase inhibitors). Google Patents.
  • -AMYLOID PROTEIN PRODUCTION/SECRETION INHIBITORS (Application of amine compounds in Alzheimer's disease drug development). Google Patents.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(Methylamino)ethyl)acetamide hydrochloride
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N-(2-(Methylamino)ethyl)acetamide hydrochloride
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